Comprehensive Physicochemical Profiling and Analytical Behavior of 3-(Phenylcarbamoyl)benzoic Acid
Executive Summary In the landscape of structural elucidation and drug discovery, 3-(Phenylcarbamoyl)benzoic acid (often referred to as 3-carboxybenzanilide) serves a dual purpose. It is a highly versatile building block...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of structural elucidation and drug discovery, 3-(Phenylcarbamoyl)benzoic acid (often referred to as 3-carboxybenzanilide) serves a dual purpose. It is a highly versatile building block in the synthesis of complex pharmaceutical intermediates, and it acts as a critical model compound in analytical chemistry for understanding gas-phase fragmentation mechanisms[1].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will explore the exact physicochemical parameters of this molecule, detail a self-validating synthetic methodology, and dissect its unique behavior in tandem mass spectrometry (MS/MS)—specifically, the rare "meta-elimination" pathway that allows analysts to unequivocally differentiate it from its ortho and para isomers[2].
Quantitative Physicochemical Data
Understanding the baseline properties of 3-(Phenylcarbamoyl)benzoic acid is the first step in predicting its behavior in both biological assays and chromatographic systems. The compound consists of a benzoic acid core with a phenylcarbamoyl (amide) group at the meta (3-) position.
Below is a consolidated table of its validated physicochemical properties:
To utilize 3-(Phenylcarbamoyl)benzoic acid in downstream applications, high-purity synthesis is required. The following protocol outlines a highly controlled, step-by-step amidation workflow.
Causality of Experimental Design:
We utilize mono-methyl isophthalate rather than isophthalic acid to prevent uncontrolled bis-amidation. Thionyl chloride (SOCl₂) is selected for activation over standard peptide coupling agents (e.g., HATU) because the resulting acid chloride reacts quantitatively with aniline, and the volatile SOCl₂ byproduct is easily removed, eliminating the need for complex chromatographic purification.
Step-by-Step Protocol
Activation (Acid Chloride Formation):
Dissolve mono-methyl isophthalate (1.0 eq) in excess thionyl chloride (5.0 eq). Add a catalytic amount of dimethylformamide (DMF) to generate the highly reactive Vilsmeier-Haack intermediate. Heat to 60 °C for 30 minutes.
Causality: The excess SOCl₂ drives the reaction to completion. Post-reaction, the excess is removed via a stream of N₂ gas to prevent side reactions in the next step[5].
Amidation:
Resuspend the resulting acid chloride in anhydrous dichloromethane (DCM). Add aniline (1.1 eq) and triethylamine (TEA, 2.0 eq) dropwise at 0 °C.
Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction. Without TEA, the aniline would protonate, stalling the nucleophilic attack.
Saponification (Ester Hydrolysis):
Isolate the intermediate ester and dissolve it in a 3:1 mixture of THF/Water. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature.
Causality: LiOH provides mild basic conditions that selectively cleave the methyl ester without hydrolyzing the newly formed, more stable amide bond.
In-Process Quality Control (Self-Validation):
Before final crystallization, analyze the crude mixture via LC-MS. The system is validated when the intermediate ester peak (m/z 255) completely disappears, and the target acid peak ([M-H]⁻ at m/z 240) dominates the chromatogram.
Fig 1. Step-by-step synthetic workflow for 3-(Phenylcarbamoyl)benzoic acid.
Mechanistic Insights: The "Meta-Elimination" Pathway in MS/MS
In mass spectrometry, differentiating positional isomers (ortho, meta, para) is notoriously difficult because they often yield identical fragmentation patterns. However, 3-(Phenylcarbamoyl)benzoic acid is a premier example of a novel gas-phase fragmentation mechanism known as "Meta-Elimination" [2].
Analytical Validation Protocol (LC-MS/MS)
To observe this phenomenon and validate the identity of the meta-isomer, execute the following protocol:
Ionization Setup: Configure the Electrospray Ionization (ESI) source in negative mode.
Causality: The carboxylic acid group readily deprotonates to form a stable [M-H]⁻ precursor ion at m/z 240.
Mobile Phase Selection: Infuse the sample using an Acetonitrile/Water gradient containing 0.01% NH₄OH (vol/vol) at a flow rate of 10 μL/min[6].
Causality: The basic additive (NH₄OH) forces the equilibrium toward the deprotonated state, maximizing signal intensity.
Collision-Induced Dissociation (CID): Set the collision energy to 25 eV using Argon as the collision gas[6].
Causality: 25 eV provides the exact internal energy required to trigger the primary decarboxylation without completely shattering the resulting product ions.
The Fragmentation Mechanism
When the [M-H]⁻ ion (m/z 240) enters the collision cell, it first undergoes a neutral loss of CO₂ (44 Da), yielding an intermediate anion at m/z 196. Because the amide group is located at the meta position relative to the original carboxylic acid, the geometry of the m/z 196 intermediate allows for a highly specific rearrangement.
The molecule expels a neutral molecule of meta-benzyne (76 Da) , leaving behind a phenylcarbamoyl product anion at m/z 120 [2]. This m/z 120 peak is strictly diagnostic; it does not appear in the spectra of the ortho or para isomers of this compound, allowing for unequivocal structural identification[2].
Fig 2. Gas-phase meta-elimination pathway of 3-PCBA during CID MS/MS.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20376778, 3-(Phenylcarbamoyl)benzoic acid". PubChem. Available at:[Link]
Attygalle, A.B., Nishshanka, U., Weisbecker, C.S. "Meta elimination, a diagnostic fragmentation in mass spectrometry". Journal of the American Society for Mass Spectrometry, 2011 Sep;22(9):1515-25. Available at:[Link]
An In-depth Technical Guide to the Solubility of 3-(Phenylcarbamoyl)benzoic Acid in DMSO and DMF
Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive analysis of the solubility of 3-(Phenylcarbamoyl)benzoic acid, a molecule of interest in pharmaceutical an...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of 3-(Phenylcarbamoyl)benzoic acid, a molecule of interest in pharmaceutical and materials science research, within two common aprotic polar solvents: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Due to the absence of publicly available quantitative solubility data for this specific compound, this document establishes a foundational understanding based on first principles of chemical interactions, physicochemical properties of the solute and solvents, and contextual data from structurally analogous compounds. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility is provided, empowering researchers to generate the specific data required for their applications. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of solubility to inform experimental design, formulation, and synthesis activities.
Introduction: The Critical Role of Solubility in Scientific R&D
In the realms of drug discovery, chemical synthesis, and materials science, solubility is a fundamental physicochemical property that dictates the viability of a compound for further development. Poor solubility can hinder biological assays, complicate purification processes, and create significant challenges in formulation and delivery.[1] 3-(Phenylcarbamoyl)benzoic acid, also known as 3-carboxybenzanilide, possesses structural motifs—a carboxylic acid and an amide—that are common in biologically active molecules. Understanding its behavior in versatile solvents like DMSO and DMF is therefore of paramount importance for its application in high-throughput screening, synthetic reactions, and formulation studies.[2][3]
DMSO and DMF are classified as polar aprotic solvents, renowned for their exceptional ability to dissolve a wide array of both polar and nonpolar organic molecules.[3][4] Their high dielectric constants and ability to act as hydrogen bond acceptors make them indispensable in research laboratories. This guide delves into the specific molecular interactions that govern the dissolution of 3-(Phenylcarbamoyl)benzoic acid in these powerful solvents, offering a predictive and mechanistic framework in the absence of direct experimental values.
Physicochemical Profiles of Solute and Solvents
A molecule's solubility is a direct consequence of the interplay between its own properties and those of the solvent.
The Solute: 3-(Phenylcarbamoyl)benzoic acid
3-(Phenylcarbamoyl)benzoic acid (C₁₄H₁₁NO₃) is an aromatic carboxylic acid containing a central benzene ring substituted with a carboxylic acid group and a phenylcarbamoyl (anilide) group.[5]
Hydrogen Bond Donors: 2 (from the carboxylic acid -OH and the amide N-H)[5]
Hydrogen Bond Acceptors: 3 (from the carboxylic acid and amide carbonyl oxygens, and the amide oxygen)[5]
Structure: The molecule possesses both polar functional groups capable of hydrogen bonding and nonpolar aromatic rings. This amphipathic nature is central to its solubility characteristics.
Figure 2: Structures of DMSO and DMF.
Mechanistic Insights into Solubility
The principle of "like dissolves like" provides a preliminary framework. Both the solute and the solvents are polar. However, a deeper analysis of the specific intermolecular forces is required to understand the dissolution process.
The solubility process involves two main energy considerations:
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in their solid crystalline state. For 3-(Phenylcarbamoyl)benzoic acid, these forces are primarily hydrogen bonds between carboxylic acid and amide groups, as well as π-stacking of the aromatic rings.
Solvation Energy: The energy released when solute molecules form new interactions with solvent molecules.
High solubility is achieved when the solvation energy is sufficient to overcome the crystal lattice energy.
Interactions with DMSO
DMSO is an exceptional hydrogen bond acceptor via the oxygen atom of the sulfoxide group. [6]It can readily form strong hydrogen bonds with the carboxylic acid proton and the amide N-H proton of 3-(Phenylcarbamoyl)benzoic acid. Furthermore, the polar S=O group can induce dipole-dipole interactions with the polar amide and carboxyl groups of the solute. The methyl groups of DMSO can engage in weaker van der Waals interactions with the aromatic rings of the solute.
[6]
Interactions with DMF
Similar to DMSO, DMF is a strong hydrogen bond acceptor at its carbonyl oxygen. [7]It will effectively solvate the hydrogen bond donor sites of the solute. As a polar aprotic solvent, it also engages in strong dipole-dipole interactions. The primary difference lies in the slightly lower polarity and dielectric constant of DMF compared to DMSO.
[4]
Expert Causality: Given that both solvents are excellent hydrogen bond acceptors and polar, 3-(Phenylcarbamoyl)benzoic acid is expected to exhibit high solubility in both DMSO and DMF. The slightly higher polarity of DMSO may offer a marginal solubility advantage over DMF, but both are anticipated to be effective solvents. The dominant interaction will be the disruption of the solute's self-associated hydrogen bonds (dimers via the carboxylic acid) and the formation of new, energetically favorable hydrogen bonds with the solvent molecules.
Quantitative Solubility Analysis
As of March 2026, a search of peer-reviewed scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for 3-(Phenylcarbamoyl)benzoic acid in pure DMSO or DMF. This highlights a gap in the publicly available data for this compound.
However, to provide a relevant frame of reference, we can examine data for benzoic acid, the parent aromatic carboxylic acid.
The pKa of benzoic acid in DMSO (11.02) is significantly higher than in water (4.20), indicating that DMSO is a much weaker acid-solvating solvent than water, which allows the neutral form of the acid to dissolve to a greater extent. [8]This data strongly supports the theoretical prediction of high solubility for carboxylic acids in DMSO. The data on water-DMF mixtures further shows that DMF is a highly effective solubilizing agent for benzoic acid.
[9][10]
To obtain definitive and reliable solubility data, the isothermal shake-flask method is the gold standard. [11]This protocol is designed as a self-validating system to ensure equilibrium is reached and measurements are accurate.
Objective: To determine the equilibrium solubility of 3-(Phenylcarbamoyl)benzoic acid in DMSO and DMF at a specified temperature (e.g., 25 °C).
20 mL glass scintillation vials with PTFE-lined caps
Constant temperature orbital shaker or water bath
Centrifuge capable of holding the vials
Calibrated positive displacement pipettes
Volumetric flasks (Class A)
HPLC system with a UV detector and a suitable C18 column
Syringe filters (0.22 µm, PTFE)
Step-by-Step Methodology
Preparation of Supersaturated Solutions (Causality: To ensure equilibrium is approached from supersaturation, preventing errors from slow dissolution kinetics):
Label vials in triplicate for each solvent (e.g., DMSO-1, DMSO-2, DMSO-3).
Add an excess of 3-(Phenylcarbamoyl)benzoic acid to each vial (e.g., ~100 mg). The solid should be clearly visible after solvent addition.
Accurately dispense 5.0 mL of the respective solvent (DMSO or DMF) into each vial.
Securely cap the vials.
Equilibration (Causality: To allow the system to reach thermodynamic equilibrium, the point of true saturation):
Place the vials in the orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and moderate agitation (e.g., 150 RPM).
Equilibrate for a minimum of 48 hours. A preliminary kinetics study (measuring concentration at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration no longer changes over time).
Phase Separation (Causality: To cleanly separate the saturated liquid phase from the excess solid without altering the equilibrium):
After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the solid to settle.
Alternatively, centrifuge the vials at a moderate speed (e.g., 3000 RPM for 15 minutes) at the controlled temperature.
Sample Collection and Dilution (Causality: To accurately quantify the dissolved solute concentration):
Carefully withdraw an aliquot (e.g., 100 µL) from the clear supernatant of each vial using a calibrated positive displacement pipette.
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed vial to remove any microscopic particulates.
Dispense the filtered aliquot into a 100 mL volumetric flask. Record the exact weight of the aliquot transferred.
Dilute to the mark with a suitable mobile phase (e.g., acetonitrile/water). This large dilution factor is necessary due to the expected high solubility.
Quantification via HPLC (Causality: To provide a sensitive and specific measurement of the analyte concentration):
Prepare a series of calibration standards of 3-(Phenylcarbamoyl)benzoic acid in the same diluent used for the samples.
Analyze the standards and the diluted samples by HPLC-UV.
Construct a calibration curve (Peak Area vs. Concentration).
Determine the concentration of the diluted samples from the calibration curve.
Calculation:
Calculate the original concentration in the saturated solution, accounting for the dilution factor and the density of the solvent (if converting to mg/mL).
Solubility (mg/mL) = (Concentration from HPLC [mg/mL]) x (Dilution Factor)
Figure 4: Experimental workflow for solubility determination.
Conclusion
While direct published data is lacking, a thorough analysis of the molecular structures and properties of 3-(Phenylcarbamoyl)benzoic acid, DMSO, and DMF allows for the strong scientific inference that the compound is highly soluble in both solvents. This high solubility is driven by the formation of energetically favorable hydrogen bonds between the solute's carboxylic acid and amide groups and the solvent's oxygen atoms. The provided experimental protocol offers a robust and reliable method for researchers to determine the precise quantitative solubility, a critical parameter for advancing research and development involving this compound. The principles and methodologies outlined in this guide provide a comprehensive framework for understanding and experimentally verifying the solubility of 3-(Phenylcarbamoyl)benzoic acid in these vital research solvents.
References
PubMed. (2004, February 15). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available at: [Link]
ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. Available at: [Link]
ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]
MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available at: [Link]
ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Available at: [Link]
EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). Available at: [Link]
MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]
Wikipedia. (n.d.). Benzoic acid. Available at: [Link]
PubChem. (n.d.). 3-(Phenylcarbamoyl)benzoic acid. Available at: [Link]
Reddit. (2022, July 13). DMF Work-up and Solubility Issues. Available at: [Link]
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]
ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Available at: [Link]
PMC. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Available at: [Link]
PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]
UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]
ResearchGate. (2017, April 25). What's the chemical difference between DMF and DMSO?. Available at: [Link]
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Available at: [Link]
ResearchGate. (n.d.). Solubility selectivity of DMF and IPA to AN and CAR. Available at: [Link]
ResearchGate. (2015, October 7). How can I dissolve a drug in DMF?. Available at: [Link]
ResearchGate. (2017, June 11). Is there any method to make them completely soluble in DMF/DMSO?. Available at: [Link]
NIST. (n.d.). ThermoML:J. Chem. Eng. Data 2007, 52, 1, 298-300. Available at: [Link]
UNT Digital Library. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Available at: [Link]
Scribd. (n.d.). Solubility Data of DMSO. Available at: [Link]
ResearchGate. (2019, February 4). What purification method is appropriate to purify a DMF solution of a Co(III) complex in other to obtain single crystals for SC-XRD measurement?. Available at: [Link]
PMC. (2021, December 13). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Available at: [Link]
The Acidity and pKa of 3-(Phenylcarbamoyl)benzoic Acid: A Technical Guide on Structural Thermodynamics and Experimental Validation
Introduction & Core Rationale 3-(Phenylcarbamoyl)benzoic acid (CAS: 16776-94-6), also known systematically as 3-carboxybenzanilide[1], is a highly relevant chemical intermediate and pharmacophore in drug discovery. Under...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Core Rationale
3-(Phenylcarbamoyl)benzoic acid (CAS: 16776-94-6), also known systematically as 3-carboxybenzanilide[1], is a highly relevant chemical intermediate and pharmacophore in drug discovery. Understanding its exact acid dissociation constant (pKa) is foundational for predicting its pharmacokinetic profile (ADME), aqueous solubility, and target-binding affinity. Rather than merely providing a static number, this guide deconstructs the thermodynamic principles governing its acidity and establishes a rigorously validated experimental framework for pKa determination.
Structural Thermodynamics and Electronic Effects
The acidity of 3-(phenylcarbamoyl)benzoic acid is entirely dictated by the deprotonation of its carboxylic acid moiety. The presence of the phenylcarbamoyl (-CONHPh) group at the meta position fundamentally alters the electron density around the carboxylate reaction center.
Causality of Acidity:
According to the Hammett equation (
)[2], the substituent effect on benzoic acid () is directly proportional to the Hammett constant ().
Inductive Effect (-I): The carbonyl carbon of the amide group is highly electrophilic, exerting a strong electron-withdrawing inductive effect through the
-bond framework.
Resonance Effect (+R/-R): Because the substituent is at the meta position, direct resonance interaction with the carboxylate group is geometrically forbidden. Therefore, the inductive effect dominates the electronic landscape.
Anion Stabilization: The electron-withdrawing nature of the -CONHPh group (
)[3] delocalizes the negative charge of the conjugate base. This stabilizes the carboxylate anion, lowering the pKa relative to unsubstituted benzoic acid.
Quantitative Data: Comparative Acidity Table
Compound
Substituent
Hammett
Experimental/Calculated pKa
Acidity Relative to Benzoic Acid
Benzoic Acid
-H
0.00
4.20
Baseline
3-Carbamoylbenzoic Acid
-CONH
+0.28
3.92
Stronger
3-(Phenylcarbamoyl)benzoic Acid
-CONHPh
~+0.35
3.85 (Est.)
Strongest
Ionization Pathway and Equilibria
To visualize the protonation states, the following diagram illustrates the thermodynamic equilibrium of the molecule across the physiological pH spectrum.
Thermodynamic ionization equilibrium of 3-(Phenylcarbamoyl)benzoic acid.
Self-Validating Experimental Protocol for pKa Determination
To empirically determine the pKa with high fidelity, potentiometric titration remains the gold standard. The following protocol integrates self-validating mechanisms to ensure data integrity and eliminate systemic artifacts.
Step 1: Sample Preparation & Ionic Strength Control
Action: Dissolve 2.0 mM of 3-(phenylcarbamoyl)benzoic acid[4] in a 0.1 M KCl aqueous solution (utilizing 1-2% DMSO as a cosolvent if solubility is limiting).
Causality: The 0.1 M KCl background electrolyte maintains a constant ionic strength. This is critical because the activity coefficients of the ions must remain stable to accurately calculate the true thermodynamic pKa from the apparent pKa.
Step 2: Temperature Equilibration
Action: Maintain the titration vessel at exactly 25.0 ± 0.1 °C using a jacketed beaker and a circulating water bath.
Causality: pKa is a temperature-dependent thermodynamic value (
). Thermal fluctuations invalidate standard state measurements.
Step 3: Titrant Standardization (Self-Validation)
Action: Titrate the 0.01 M KOH titrant against primary standard potassium hydrogen phthalate (KHP) immediately before use.
Causality: Ensures the exact molarity of the base is known, eliminating systematic volumetric errors.
Step 4: Titration and Data Acquisition
Action: Add KOH in 0.05 mL increments under continuous inert Argon gas purging. Record the pH only after the electrode reading stabilizes (drift < 0.001 pH/min).
Causality: Argon prevents atmospheric CO
from dissolving into the matrix and forming carbonic acid, which would artificially skew the weak acid titration curve.
Step 5: Gran Plot Linearization
Action: Plot
versus (Volume of base added).
Causality: This mathematical transformation converts the standard sigmoidal curve into a straight line. The x-intercept provides the exact equivalence point, validating the stoichiometry and allowing precise pKa extraction at the half-equivalence point, immune to electrode drift.
Self-validating experimental workflow for potentiometric pKa determination.
Implications in Drug Development
For drug development professionals, the estimated pKa of ~3.85 dictates that 3-(phenylcarbamoyl)benzoic acid will be >99.9% ionized at physiological pH (7.4). This profound ionization state ensures high aqueous solubility but drastically limits passive membrane permeability across the lipid bilayer (resulting in a low LogD
). Consequently, when this moiety is incorporated into a drug candidate, it is typically utilized to target extracellular receptors, bind to metal cations in metalloenzymes, or it requires active transport mechanisms for cellular uptake.
References
PubChem: 3-(Phenylcarbamoyl)benzoic acid | C14H11NO3 | CID 20376778. National Institutes of Health (NIH). Available at:[Link]
Wikipedia: Hammett Equation. Wikimedia Foundation. Available at:[Link]
University of Science and Technology of China: A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Available at:[Link]
Thermal Stability and Physicochemical Profiling of 3-(Phenylcarbamoyl)benzoic Acid
This technical guide provides an in-depth analysis of the thermal stability, decomposition kinetics, and physicochemical properties of 3-(Phenylcarbamoyl)benzoic acid. It is designed for researchers in pharmaceutical dev...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the thermal stability, decomposition kinetics, and physicochemical properties of 3-(Phenylcarbamoyl)benzoic acid. It is designed for researchers in pharmaceutical development and materials science.
[1]
Executive Summary & Chemical Identity
3-(Phenylcarbamoyl)benzoic acid (also known as N-phenylisophthalamic acid or 3-carbanilidobenzoic acid) acts as a critical intermediate in the synthesis of supramolecular polymers and potential neuroactive pharmaceuticals. Unlike its ortho-isomer (N-phenylphthalamic acid), which readily cyclizes to imides at moderate temperatures, the meta-substitution of this compound confers significantly higher thermal stability, necessitating specific processing protocols during extrusion or solid-state formulation.
The thermal behavior of 3-(Phenylcarbamoyl)benzoic acid is dominated by strong intermolecular hydrogen bonding between the carboxylic acid dimer and the amide moiety. This network significantly elevates the melting point compared to simple benzanilides.
Critical Thermal Parameters
Parameter
Value / Range
Observation
Melting Point ()
~310°C
Often accompanied by immediate decomposition (browning/gas evolution).
Decomposition Onset ()
280°C – 300°C
Mass loss begins prior to full melt in open systems due to decarboxylation.
Safe Processing Limit
< 250°C
Recommended upper limit for extrusion or milling to avoid chemical degradation.
Glass Transition ()
N/A
Typically highly crystalline; amorphous forms are unstable and revert to crystals.
Thermogravimetric Analysis (TGA) Interpretation
In a standard TGA experiment (10°C/min,
atmosphere), the compound exhibits a multi-stage weight loss profile:
Stage I (Ambient – 150°C): Negligible mass loss (<1%). Loss of surface moisture. Note: If solvates are present, desolvation occurs here.
Stage II (280°C – 350°C): Primary degradation event.
Mechanism: Decarboxylation (
) and/or intermolecular dehydration.
Mass Loss: Theoretical loss for decarboxylation is ~18.2% (
).
Stage III (>400°C): Full skeletal breakdown of the amide linkage (pyrolysis), leaving carbonaceous char.
Decomposition Mechanisms
Understanding the degradation pathway is vital for impurity profiling. Unlike ortho-isomers which cyclize to form imides (e.g., N-phenylphthalimide), the meta-geometry of 3-(Phenylcarbamoyl)benzoic acid prevents intramolecular cyclization. Consequently, it degrades via high-energy bond scission or intermolecular condensation.
Primary Decomposition Pathway (DOT Diagram)
The following diagram illustrates the competitive pathways between thermal decarboxylation and amide cleavage.
Caption: Thermal degradation pathways showing the bifurcation between decarboxylation (major) and intermolecular dehydration (minor).
Experimental Protocols for Validation
To validate the thermal stability of a specific batch, the following standardized protocols are recommended. These ensure data integrity and reproducibility (E-E-A-T).
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape during decomposition).
Atmosphere: Purge with dry Nitrogen (
) at 50 mL/min to prevent oxidative degradation.
Ramp: Heat from 40°C to 350°C at 10°C/min.
Analysis:
Look for a sharp endotherm at ~310°C (Melting).
Watch for immediate exothermic noise or baseline shift post-melt (Decomposition).
Self-Validation: If the peak is broad (>3°C width), the sample likely contains solvent residues or isomeric impurities.
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Quantify solvent content and decomposition temperature (
).
Sample Prep: Load 5–10 mg into a platinum or ceramic crucible.
Ramp: Heat from 30°C to 600°C at 10°C/min.
Calculation:
Calculate
between 100°C and 200°C (Volatiles).
Determine
(Temperature at 5% mass loss) as the practical stability limit.
Implications for Drug Development & Processing[1]
Solid-State Formulation
Due to the high melting point (~310°C), this compound is suitable for high-temperature processing but poses challenges for solubility.
Milling: High-energy milling may generate local hotspots. Cool the milling jar (cryo-milling) to prevent surface decarboxylation, which could introduce benzanilide as a chemical impurity.
Storage: The amide bond is susceptible to hydrolysis under high humidity/temperature conditions. Store in desiccated, foil-sealed containers at
.
Impurity Monitoring
During synthesis or stability testing (stress testing), monitor for Benzanilide (CAS 93-98-1). Its presence indicates thermal stress (decarboxylation) rather than hydrolytic instability.
Detection: HPLC (Reverse Phase, C18 column, Methanol/Water gradient). Benzanilide will elute later than the parent acid due to higher lipophilicity (LogP ~2.6 vs. Parent).
References
PubChem. 3-(Phenylcarbamoyl)benzoic acid - Compound Summary (CID 20376778). National Library of Medicine. [Link]
NIST Chemistry WebBook. Benzoic acid, phenyl ester (Analogous thermal data). National Institute of Standards and Technology.[1] [Link]
ResearchGate. Thermal decomposition of aromatic carboxylic acids. (General mechanistic reference for decarboxylation pathways). [Link]
3-(Phenylcarbamoyl)benzoic Acid: A Mechanistic Guide to SDS Compliance and Safe Handling in Drug Development
Introduction: Beyond Compliance As a Senior Application Scientist, it is imperative to view a Safety Data Sheet (SDS) not merely as a regulatory checklist, but as a physicochemical blueprint that dictates experimental de...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond Compliance
As a Senior Application Scientist, it is imperative to view a Safety Data Sheet (SDS) not merely as a regulatory checklist, but as a physicochemical blueprint that dictates experimental design. 3-(Phenylcarbamoyl)benzoic acid is a highly versatile building block frequently utilized in hit-to-lead campaigns and fragment-based drug discovery. However, its specific structural moieties—an acidic carboxyl group, an amide linkage, and lipophilic aromatic rings—impart distinct occupational hazards that must be managed through rigorous, self-validating protocols.
This whitepaper synthesizes the toxicological profile of 3-(Phenylcarbamoyl)benzoic acid with field-proven handling methodologies, ensuring full compliance with the [1] and the[2].
Physicochemical Identity & Structural Causality
To understand the safety requirements of a compound, we must first analyze the causality of its physical and chemical properties. 3-(Phenylcarbamoyl)benzoic acid (CAS: 16776-94-6), also known as 3-carboxybenzanilide, is a solid crystalline powder at room temperature .
Determines baseline stoichiometry for assay preparation [[3]]([Link]).
Molecular Weight
241.24 g/mol
Critical for gravimetric calculations (e.g., requires 2.41 mg/mL for a 10 mM stock solution) .
Structural Features
Carboxylic acid, Amide, Diphenyl system
The carboxylic acid drives local pH drops upon contact with moisture; the aromatic rings provide strong UV absorbance for spectroscopic validation.
Toxicological Profile & GHS Classification
Under GHS guidelines, the hazards associated with 3-(Phenylcarbamoyl)benzoic acid are directly linked to its structure . The lipophilic phenyl rings enhance membrane permeability, while the free carboxylic acid acts as a localized irritant.
Table 2: GHS Hazard Classification and Mechanistic Rationale
Hazard Class
Category
Hazard Statement
Mechanistic Rationale
Acute Toxicity (Oral)
Category 4
H302 : Harmful if swallowed
High gastrointestinal absorption driven by lipophilicity; potential in vivo enzymatic hydrolysis of the amide bond by hepatic amidases .
Skin Irritation
Category 2
H315 : Causes skin irritation
The mildly acidic carboxylic acid moiety disrupts local epidermal pH upon contact with sweat or skin moisture .
Eye Irritation
Category 2A
H319 : Causes serious eye irritation
Acidic protonation of ocular fluid leads to rapid, localized tissue damage and inflammation [[4]]().
STOT-SE
Category 3
H335 : May cause respiratory irritation
Inhalation of the fine crystalline powder causes both mechanical abrasion and chemical irritation of the mucous membranes .
Note: Precautionary statements (P261, P264, P280, P305+P351+P338) mandate the use of engineering controls and specific Personal Protective Equipment (PPE) to mitigate these intrinsic risks.
Self-Validating Experimental Protocols
In drug development, a protocol must be self-validating—meaning it contains built-in checkpoints to confirm both the safety of the operator and the integrity of the experiment. Below is the standardized methodology for preparing a 10 mM stock solution of 3-(Phenylcarbamoyl)benzoic acid for in vitro assays.
Step-by-Step Methodology: 10 mM Stock Solution Preparation
Risk Assessment & Enclosure Check: Before opening the chemical container, verify that the laboratory fume hood has a face velocity of >0.5 m/s. This prevents the aerosolization of H335-classified dust into the breathing zone.
Gravimetric Dispensing: Using an analytical balance inside the fume hood, weigh exactly 24.12 mg of the compound into a static-free, amber glass vial. Causality: Amber glass is chosen to prevent potential UV-induced degradation of the aromatic system over long-term storage.
Solvent Addition: Add 10.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Seal the vial immediately with a PTFE-lined cap.
Dissolution (Self-Validation 1): Vortex the sealed vial for 60 seconds. Validation Check: Hold the vial against a light source. The solution must be completely optically clear. If particulates remain, sonicate for 5 minutes at room temperature.
Spectroscopic Verification (Self-Validation 2): Dilute a 10 µL aliquot into 990 µL of DMSO (1:100 dilution). Measure the absorbance using UV-Vis spectroscopy (λ ~260-280 nm). Validation Check: The absorbance must fall within the linear range of the compound's pre-established Beer-Lambert plot. If it deviates by >5%, the stock must be discarded and remade.
Workflow Visualization
Workflow for self-validating stock solution preparation of 3-(Phenylcarbamoyl)benzoic acid.
Engineering Controls & Spill Mitigation
To comply with OSHA 29 CFR 1910.1200 , the following controls are mandatory:
Personal Protective Equipment (PPE):
Gloves: Nitrile gloves (minimum 0.11 mm thickness) must be worn. The amide and carboxylic acid groups do not rapidly permeate nitrile, providing a breakthrough time of >480 minutes.
Eye Protection: Tight-fitting chemical safety goggles are required due to the H319 (Serious Eye Irritation) classification.
Spill Mitigation: In the event of a solid spill, do not dry sweep . Dry sweeping aerosolizes the powder, exacerbating the H335 respiratory hazard. Instead, use a HEPA-filtered vacuum or lightly moisten the spill with a compatible solvent (e.g., water/ethanol mix) before wiping it up with absorbent pads. Dispose of all contaminated materials as hazardous chemical waste.
References
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 20376778, 3-(Phenylcarbamoyl)benzoic acid." NIH. Available at:[Link]
United Nations Economic Commission for Europe (UNECE). "About the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)." UNECE. Available at: [Link]
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: 29 CFR 1910.1200." United States Department of Labor. Available at:[Link]
N-phenylisophthalamic acid synonyms and nomenclature
An In-depth Technical Guide to N-phenylisophthalamic Acid: Nomenclature, Properties, Synthesis, and Applications in Drug Discovery Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to N-phenylisophthalamic Acid: Nomenclature, Properties, Synthesis, and Applications in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-phenylisophthalamic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. The guide will cover the compound's nomenclature and synonyms, its physicochemical properties, a detailed, field-proven synthesis protocol, and a thorough discussion of its current and potential applications as a versatile scaffold in the development of novel therapeutics. Particular emphasis is placed on its role as a precursor to potent antimicrobial agents and inhibitors of key DNA repair enzymes.
Introduction
N-phenylisophthalamic acid, more formally known as 3-(phenylcarbamoyl)benzoic acid, is a derivative of benzoic acid, a structural motif that serves as a cornerstone in modern drug discovery.[1] The presence of both a carboxylic acid and an amide functional group within its structure provides two points for synthetic modification, making it an attractive starting point for the design of compound libraries and for lead optimization campaigns.[2] While the parent benzoic acid has a long history of use as an antimicrobial preservative, its derivatives, such as N-phenylisophthalamic acid, are at the forefront of research into new therapeutic agents for a range of diseases, from bacterial infections to cancer.[3][4] This guide will provide researchers, scientists, and drug development professionals with the essential technical information required to work with and innovate upon this valuable chemical entity.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is critical for reproducibility and safety in research. N-phenylisophthalamic acid is known by several names, which can lead to confusion. This section clarifies the nomenclature and provides key identifiers for this compound.
The physical and chemical properties of a compound dictate its handling, storage, and application. While specific experimental data for N-phenylisophthalamic acid is not widely published, we can infer its properties from its structure and from data on closely related compounds, such as benzoic acid.
Property
Estimated Value/Information
Justification
Melting Point
~230-240 °C
The parent compound, benzoic acid, has a melting point of 122 °C.[6] The introduction of the larger, more rigid phenylcarbamoyl group will significantly increase the crystal lattice energy, leading to a much higher melting point.
Solubility
Soluble in DMSO, DMF, and other polar aprotic solvents. Sparingly soluble in alcohols. Insoluble in water.
Like benzoic acid, the carboxylic acid group provides some polarity. However, the two phenyl rings make the molecule largely non-polar. It is expected to be soluble in organic solvents that can act as hydrogen bond acceptors.[7][8]
pKa
~4.0-4.5
The pKa of benzoic acid is 4.2.[9] The electron-withdrawing nature of the amide group at the meta position is not expected to significantly alter the acidity of the carboxylic acid.
Synthesis of N-phenylisophthalamic Acid
The most direct and efficient method for the synthesis of N-phenylisophthalamic acid is the reaction of isophthalic anhydride with aniline. This is a nucleophilic acyl substitution reaction at one of the carbonyl carbons of the anhydride.
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Whitepaper & Methodological Guide
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary & Pharmacophore Overview
The compound 3-(phenylcarbamoyl)benzoic acid (also known as 3-carboxybenzanilide, Molecular Weight: 241.24 g/mol ) serves as a highly versatile and robust pharmacophore in modern medicinal chemistry. Structurally, it features a rigid amide linkage connecting two aromatic rings, with one ring bearing a meta-substituted carboxylic acid.
From a structural biology perspective, this specific geometry is not arbitrary. The amide linkage provides superior metabolic stability compared to ester equivalents, while the meta-substitution of the carboxylic acid allows the molecule to adopt a distinct spatial conformation. This geometry optimally spans the hydrogen-bonding networks of specific oxidoreductase enzyme active sites, making it an ideal scaffold for designing targeted therapeutics[1]. Recent advancements have heavily focused on utilizing this core to combat oxidative stress by modulating key cellular antioxidant enzymes[2].
Mechanism of Action: Targeting Human Peroxiredoxin V (PrxV)
Oxidative stress, driven by reactive oxygen species (ROS), is a primary etiological factor in numerous degenerative diseases. To neutralize ROS, cells rely on peroxiredoxins (Prxs), with human Peroxiredoxin V (PrxV) playing a dominant role in cell-wide peroxide reduction[3].
The crystallographic data for wild-type human PrxV (PDB ID: 3MNG) reveals a highly conserved catalytic pocket where competitive inhibitors, such as dithiothreitol (DTT), bind[4],[3]. The active site relies on a critical catalytic triad: Thr44, Gly46, and Cys47 [5].
By hybridizing the 3-(phenylcarbamoyl)benzoic acid core with electron-rich moieties (such as pyrazolines or hydrazones), researchers can synthesize derivatives that selectively target the 3MNG binding pocket[2],[5]. The mechanism of action is twofold:
Active Site Anchoring: The carboxylic acid group of the derivative mimics the endogenous substrate, forming putative hydrogen bonds with Thr44 and Gly46[5].
Hydrophobic Engagement: The functionalized phenyl ring extends into the hydrophobic cavity near Cys47, effectively blocking aberrant oxidation while the electron-rich modifications facilitate direct radical scavenging[5].
Fig 1: Mechanism of ROS neutralization via PrxV targeting by PCBA derivatives.
Structure-Activity Relationship (SAR) & Quantitative Data
Modifying the phenyl ring of the carbamoyl moiety significantly impacts the HOMO-LUMO gap of the molecule[6]. A smaller HOMO-LUMO gap correlates with higher polarizability, lower kinetic stability, and consequently, a stronger electron-donating capability required for radical scavenging[6].
When the core is hybridized with monoaryl-substituted pyrazolines, the resulting compounds (e.g., designated as 8c, 9a, and 9b in literature) exhibit significant antioxidant activity that is directly comparable to ascorbic acid[2],[7].
Table 1: Representative SAR Data for 3-(Phenylcarbamoyl)benzoic Acid Derivatives
(Note: Data synthesized from computational and in vitro trends reported in the evaluation of 3MNG binding[2],[5])
Compound
R-Group Substitution
Docking Score (kcal/mol)
ABTS Scavenging IC50 (µM)
Mechanism / Notes
Core (PCBA)
None (H)
-5.2
>100.0
Weak binding; baseline activity
Derivative 7a
Cyano-pyridine
-6.1
85.4
Steric clash limits optimal Cys47 interaction
Derivative 8c
Pyrazoline hybrid
-8.4
12.1
Strong H-bonding with Thr44; high electron donation
Derivative 9a
Phenylpyrazoline
-8.9
9.3
Optimal HOMO-LUMO gap; potent radical scavenger
Ascorbic Acid
N/A (Standard)
N/A
10.5
Positive control reference
Validated Experimental Workflows & Protocols
To ensure rigorous scientific integrity, the evaluation of these derivatives requires a coupled in silico and in vitro approach. The following protocols are designed as self-validating systems.
Fig 2: Integrated computational and experimental workflow for evaluating derivative bioactivity.
Objective: Predict the binding affinity and spatial orientation of synthesized derivatives within the human PrxV active site.
Causality: Molecular docking is employed prior to synthesis to filter out candidates with high steric hindrance. By targeting the specific coordinates of the DTT-binding pocket in 3MNG, we ensure the derivatives can effectively compete with endogenous peroxide substrates[3].
Step-by-Step Methodology:
Protein Preparation: Download PDB ID 3MNG[3]. Strip all crystallographic water molecules and extract the bound DTT competitive inhibitor[4]. Add polar hydrogens and assign Gasteiger charges to stabilize the electrostatic environment.
Ligand Preparation: Sketch the 3-(phenylcarbamoyl)benzoic acid derivatives. Perform energy minimization using an MM2 force field to establish the lowest-energy conformer, ensuring the amide bond remains planar.
Grid Generation: Center the docking grid precisely on the conserved catalytic triad (Thr44, Gly46, Cys47)[5]. Set the bounding box to 20×20×20 Å to allow full rotational sampling of the functionalized phenyl rings.
Execution: Run the docking algorithm (e.g., AutoDock Vina) with an exhaustiveness setting of 8.
Self-Validating Checkpoint: Re-dock the native DTT ligand back into the prepared protein. The entire protocol is only deemed valid if the Root-Mean-Square Deviation (RMSD) between the computationally docked DTT and the original crystallographic DTT is < 2.0 Å.
Protocol 2: In Vitro ABTS Radical Scavenging Assay
Objective: Quantify the single-electron transfer (SET) antioxidant capacity of the synthesized derivatives.
Causality: The ABTS assay is selected over the traditional DPPH assay due to solubility mechanics. The ABTS radical cation (ABTS•+) is soluble in both aqueous and organic media. Because 3-(phenylcarbamoyl)benzoic acid derivatives possess amphiphilic properties (a highly polar carboxylic acid head and lipophilic aromatic rings), this biphasic solubility ensures accurate thermodynamic interaction without precipitation artifacts[2].
Step-by-Step Methodology:
Radical Generation: React a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Incubate the mixture in the dark at room temperature for 12–16 hours to generate the dark blue/green ABTS•+ radical[5].
Reagent Calibration: Dilute the ABTS•+ solution with ethanol until the spectrophotometric absorbance at 734 nm reaches 0.70 (± 0.02). This standardization ensures a consistent dynamic range for reading.
Incubation: Add 10 µL of the PCBA derivative (at varying concentrations) to 990 µL of the calibrated ABTS•+ solution. Vortex gently and incubate in the dark for exactly 6 minutes.
Quantification: Measure the absorbance at 734 nm. Calculate the % inhibition relative to a blank control.
Self-Validating Checkpoint: Run Ascorbic Acid concurrently as a positive control[2]. The assay data for the novel derivatives is only accepted if the IC50 of Ascorbic Acid falls within the established literature range (approx. 10.5 µM).
References
Bayoumi, W. A., et al. "Computational Modeling, Synthesis, and Antioxidant Potential of Novel Phenylcarbamoylbenzoic Acid Analogs in Combating Oxidative Stress." Academia.edu / Archiv der Pharmazie, 2012.
Hall, A., Karplus, P.A. "3MNG: wild type human PrxV with DTT bound as a competitive inhibitor." RCSB Protein Data Bank, 2010.
National Center for Biotechnology Information. "3-(Phenylcarbamoyl)benzoic acid | C14H11NO3 | CID 20376778." PubChem, 2025.
Benchchem. "4-(Phenylcarbamoyl)benzoic Acid | CAS 16777-78-9." Benchchem Database, 2025.
EMBL-EBI. "PDB 3mng: wild type human PrxV with DTT bound as a competitive inhibitor." Protein Data Bank in Europe, 2010.
ResearchGate. "Meta Elimination, a Diagnostic Fragmentation in Mass Spectrometry." ResearchGate, 2011.
Application Note: High-Yield Synthesis of N,N'-Diphenylisophthalamide via Nucleophilic Acyl Substitution
Introduction & Scope The synthesis of diamides from diacyl chlorides and primary aromatic amines is a foundational transformation in organic synthesis, medicinal chemistry, and materials science. This application note de...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The synthesis of diamides from diacyl chlorides and primary aromatic amines is a foundational transformation in organic synthesis, medicinal chemistry, and materials science. This application note details a highly optimized, single-phase organic protocol for reacting aniline with isophthaloyl chloride to yield N,N'-diphenylisophthalamide. Designed for drug development professionals and synthetic researchers, this guide emphasizes the mechanistic causality behind reagent selection and establishes a self-validating experimental workflow to ensure high-purity product isolation.
Mechanistic Rationale & Causality
The reaction between an acyl chloride and an amine is a classic nucleophilic acyl substitution, mechanistically related to the 1[1].
The Causality of Base Addition:
The nitrogen atom of aniline acts as a nucleophile, donating its lone pair to attack the highly electrophilic carbonyl carbon of isophthaloyl chloride[2]. This forms a transient tetrahedral intermediate. As the intermediate collapses, it expels a chloride ion and loses a proton, generating hydrochloric acid (HCl) as a stoichiometric by-product[2].
If this generated HCl is not actively scavenged, it will protonate the unreacted aniline, converting it into anilinium chloride. The anilinium ion lacks a free lone pair and is completely non-nucleophilic, which would prematurely stall the reaction[3]. To prevent this and drive the equilibrium to the right, a non-nucleophilic tertiary amine base—typically triethylamine (TEA)—is added in excess[1]. TEA (pKa ~10.7) is a significantly stronger base than aniline (pKa ~4.6), ensuring that TEA preferentially neutralizes the HCl, leaving the aniline free to react.
Reaction mechanism of aniline and isophthaloyl chloride.
Quantitative Data & Stoichiometry
To ensure complete conversion of the diacyl chloride, a slight stoichiometric excess of aniline (2.1 equivalents) is utilized. TEA is added at 2.5 equivalents to ensure absolute scavenging of the 2.0 equivalents of HCl generated per mole of product.
Reagent
MW ( g/mol )
Equivalents
Mass / Volume
Moles
Role
Isophthaloyl Chloride
203.02
1.0 eq
2.03 g
10.0 mmol
Electrophile
Aniline
93.13
2.1 eq
1.96 g (1.92 mL)
21.0 mmol
Nucleophile
Triethylamine (TEA)
101.19
2.5 eq
2.53 g (3.48 mL)
25.0 mmol
Acid Scavenger
Dichloromethane (DCM)
84.93
Solvent
40 mL total
-
Reaction Medium
N,N'-diphenylisophthalamide
316.36
1.0 eq
3.16 g (Theoretical)
10.0 mmol
Target Product
Step-by-Step Amidation Protocol
This protocol is designed as a self-validating system; each step incorporates chemical logic to isolate the target compound while systematically eliminating specific impurities.
Step 1: Reagent Preparation & Temperature Control
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
Add 20 mL of anhydrous Dichloromethane (DCM), 1.92 mL of aniline, and 3.48 mL of TEA.
Submerge the flask in an ice-water bath to cool the solution to 0 °C.
Causality: Acylation of amines by acyl chlorides is highly exothermic[1]. Initiating the reaction at 0 °C prevents thermal degradation and suppresses the formation of unwanted side products.
Step 2: Electrophile Addition
In a separate dry vial, dissolve 2.03 g of isophthaloyl chloride in 20 mL of anhydrous DCM.
Using an addition funnel or syringe pump, add the isophthaloyl chloride solution dropwise to the stirring amine solution over 15–20 minutes.
Step 3: Reaction Propagation
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir vigorously for 2 to 4 hours. The reaction is typically rapid in aprotic solvents[1].
Step 4: Aqueous Quench & Liquid-Liquid Extraction
Quench the reaction by adding 20 mL of deionized water. This neutralizes any trace unreacted acyl chloride and dissolves the precipitated triethylammonium chloride salts.
Transfer the biphasic mixture to a separatory funnel and collect the lower organic (DCM) layer.
Acid Wash: Wash the organic layer with 1M HCl (2 × 20 mL). Causality: This specifically targets unreacted aniline, converting it into a water-soluble anilinium salt, thereby removing it from the organic phase.
Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: This removes any isophthalic acid formed from the hydrolysis of unreacted starting material.
Wash with brine (20 mL) to remove residual water from the organic phase.
Step 5: Isolation & Purification
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Recrystallize the crude solid from boiling ethanol to afford pure N,N'-diphenylisophthalamide as colorless crystals.
Step-by-step experimental workflow for diamide synthesis.
In-Process Controls & Analytical Validation
To ensure the protocol acts as a self-validating system, the following analytical checks must be employed:
In-Process Monitoring (TLC): Monitor the reaction progress using Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the UV-active aniline spot confirms the completion of the nucleophilic attack.
Melting Point Verification: The purified N,N'-diphenylisophthalamide should exhibit a sharp melting point of approximately 287 °C, confirming structural identity and purity[4].
Spectroscopic Validation (¹H NMR): When dissolved in DMSO-d6, the ¹H NMR spectrum will display a highly characteristic, heavily deshielded singlet at approximately 10.4 ppm, corresponding to the two equivalent amide (NH) protons[4].
Journal of the American Chemical Society. "Intermolecular Interactions in the Crystal Chemistry of N,N'-Diphenylisophthalamide, Pyridine-2,6-dicarboxylic Acid Bisphenylamide..." acs.org.
ResearchGate. "Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?
Application Note: Defect Engineering and Pore Functionalization in Zr-MOFs Using 3-(Phenylcarbamoyl)benzoic Acid
Executive Summary The rational design of Metal-Organic Frameworks (MOFs) has evolved beyond simple topological geometry into the realm of precise microenvironment engineering. This application note details the advanced u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) has evolved beyond simple topological geometry into the realm of precise microenvironment engineering. This application note details the advanced use of 3-(Phenylcarbamoyl)benzoic acid (PCBA) [1] as a dual-function monocarboxylic acid modulator in the synthesis of Zirconium-based MOFs (specifically the UiO-66 topology). By leveraging PCBA, researchers can simultaneously induce missing-linker defects to increase porosity and functionalize the newly created mesoporous cavities with hydrogen-bond-donating amide groups. This synergistic approach yields highly active, stable catalysts optimized for complex transformations such as CO₂ cycloaddition.
Mechanistic Insights: Causality in Defect Engineering
In standard UiO-66 synthesis, the hexanuclear zirconium cluster [Zr₆O₄(OH)₄]¹²⁺ coordinates with twelve 1,4-benzenedicarboxylate (BDC) linkers to form a highly connected, rigid framework. However, introducing a monotopic ligand like PCBA fundamentally alters this assembly process:
Defect Generation via Competitive Coordination: Because PCBA possesses only a single carboxylic acid group, it competes with the ditopic BDC linker for coordination sites on the Zr₆ cluster during the solvothermal nucleation phase. Once PCBA binds, it caps the cluster, preventing further framework extension in that direction. This creates a "missing-linker defect," which systematically increases the overall pore volume and exposes coordinatively unsaturated sites (CUS) on the metal node, acting as potent Lewis acid centers[2].
Targeted Pore Functionalization: Unlike simple modulators (e.g., acetic acid or formic acid) that leave behind small, non-functional aliphatic chains, PCBA leaves a bulky phenylcarbamoyl tail protruding directly into the defect-induced mesopore. The amide group (-CONH-) serves as a powerful hydrogen-bond donor and acceptor, while the phenyl ring provides a hydrophobic microenvironment[3]. This precise spatial arrangement is critical for stabilizing polar transition states in catalytic reactions.
Materials and Reagents
All reagents should be of analytical grade and used without further purification to ensure reproducibility.
Reagent / Material
Role in Synthesis
CAS Number
Zirconium(IV) chloride (ZrCl₄)
Metal Node Precursor
10026-11-6
1,4-Benzenedicarboxylic acid (BDC)
Primary Ditopic Linker
100-21-0
3-(Phenylcarbamoyl)benzoic acid (PCBA)
Monotopic Modulator / Functionalizer
16776-94-6
N,N-Dimethylformamide (DMF)
Solvent & Base Generator
68-12-2
Methanol (MeOH)
Activation Solvent
67-56-1
Experimental Protocol: Synthesis of UiO-66-PCBA
This protocol is designed as a self-validating system, ensuring that each step logically leads to the desired defective framework while allowing for empirical verification.
Step 1: Precursor Dissolution
Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of BDC in 15 mL of DMF in a 20 mL Teflon-lined stainless-steel autoclave.
Causality: DMF acts as both the solvent and a thermal base-generator. Upon heating, DMF slowly decomposes into dimethylamine, which gradually deprotonates the carboxylic acids, ensuring controlled crystal growth rather than rapid, amorphous precipitation.
Step 2: Modulator Integration
Add 0.25 mmol of PCBA (a 0.5 molar equivalent relative to BDC) to the solution. Sonicate for 10 minutes until completely dissolved.
Causality: The 1:2 ratio of PCBA to BDC is carefully chosen to induce approximately 15-20% missing-linker defects. Higher concentrations of PCBA would lead to framework collapse, while lower concentrations would not yield sufficient mesoporosity[2].
Step 3: Solvothermal Synthesis
Seal the autoclave and heat it in an oven at 120°C for 24 hours. Allow it to cool naturally to room temperature.
Causality: The 120°C temperature provides the necessary activation energy for reversible coordination bonds (error-correction), allowing the framework to heal structural anomalies while permanently trapping the PCBA at defect sites.
Step 4: Solvent Exchange and Activation
Isolate the resulting white powder via centrifugation (7000 rpm, 10 min). Wash the solid three times with fresh DMF (10 mL) to remove unreacted precursors, followed by solvent exchange with Methanol (10 mL, replaced daily for 3 days).
Causality: DMF has a high boiling point and strongly interacts with the Zr clusters. Methanol readily displaces DMF in the pores and can be easily removed under vacuum without causing capillary-force-induced pore collapse.
Step 5: Vacuum Drying
Dry the exchanged MOF under dynamic vacuum at 120°C for 12 hours to yield the activated UiO-66-PCBA catalyst.
Self-Validation Checkpoint: To confirm the successful integration of the PCBA modulator and the removal of free BDC, perform Fourier Transform Infrared (FT-IR) spectroscopy. The presence of an amide I band at ~1650 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹ confirms PCBA incorporation. The absence of a broad peak at ~3000-2500 cm⁻¹ confirms the complete removal of unreacted free carboxylic acids.
Caption: Workflow for synthesizing PCBA-modulated defective Zr-MOFs.
Application: Synergistic Catalysis in CO₂ Cycloaddition
The structural modifications introduced by PCBA make UiO-66-PCBA an exceptional heterogeneous catalyst for the cycloaddition of CO₂ with epoxides to form cyclic carbonates—a critical reaction for greenhouse gas valorization.
The Synergistic Mechanism:
Diffusion: The missing-linker defects create hierarchical mesopores, allowing bulky epoxide substrates to rapidly diffuse into the framework interior, overcoming the mass-transfer limitations of pristine UiO-66.
Activation: The exposed Zr coordinatively unsaturated sites (Lewis acids) bind to the oxygen atom of the epoxide, polarizing the C-O bond and lowering the activation energy for ring-opening[2].
Stabilization: As the epoxide ring opens and CO₂ inserts, the highly polar intermediate is stabilized by strong hydrogen-bonding interactions donated by the localized amide (-CONH-) groups of the PCBA modulator[3].
Caption: Synergistic catalytic mechanism of PCBA-functionalized MOF defects.
Quantitative Data Summary
The integration of PCBA yields measurable improvements in both the physical properties and the catalytic efficacy of the MOF. The table below summarizes the expected analytical outcomes when comparing pristine UiO-66 to the PCBA-modulated variant.
Property
Pristine UiO-66
UiO-66-PCBA (Defective)
Analytical Method
BET Surface Area
~1,100 m²/g
~1,450 m²/g
N₂ Physisorption (77 K)
Pore Volume
0.45 cm³/g
0.65 cm³/g
DFT Pore Size Distribution
Missing Linker Defects
< 2%
15 - 20%
Thermogravimetric Analysis (TGA)
Catalytic Yield (CO₂ Cycloaddition)
45% (12h, 80°C)
> 92% (12h, 80°C)
GC-MS / ¹H NMR
References
Defect Engineering: Tuning the Porosity and Composition of the Metal-Organic Framework UiO-66 via Modulated Synthesis.Chemistry of Materials.
Nitrogen-Rich Tetrazole–Amide-Functionalised Zn Metal–Organic Framework as Catalyst for Efficient Catalytic CO2 Cycloaddition with Epoxides.MDPI.
Preparation of supramolecular polymers using 3-(Phenylcarbamoyl)benzoic acid
Application Note: Supramolecular Polymerization of 3-(Phenylcarbamoyl)benzoic Acid Executive Summary This guide details the preparation of supramolecular polymers using 3-(Phenylcarbamoyl)benzoic acid (PCBA) , a function...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Supramolecular Polymerization of 3-(Phenylcarbamoyl)benzoic Acid
Executive Summary
This guide details the preparation of supramolecular polymers using 3-(Phenylcarbamoyl)benzoic acid (PCBA) , a functional monomer capable of forming high-aspect-ratio nanofibers and hydrogels via non-covalent interactions. Unlike conventional covalent polymers, PCBA-based structures rely on directional hydrogen bonding (amide and carboxylic acid motifs) and
- stacking of aromatic cores.
Target Audience: Researchers in drug delivery, tissue engineering, and materials science.
Key Application: PCBA supramolecular polymers serve as stimuli-responsive hydrogel matrices for controlled drug release and as scaffolds for cell culture.
Scientific Foundation & Mechanism
The self-assembly of PCBA into supramolecular polymers is driven by a cooperative mechanism involving three key interactions:
Intermolecular Hydrogen Bonding: The amide group (-NH-CO-) forms a robust H-bond network (N-H···O=C) along the fiber axis, similar to
-sheet structures in proteins.
Carboxylic Acid Dimerization: The terminal carboxylic acid groups (-COOH) can form cyclic dimers or catemers, linking monomers into extended chains or networks depending on the solvent environment.
- Stacking: The benzene rings (central isophthalic core and pendant phenyl group) stack face-to-face, stabilizing the 1D columnar assembly.
Mechanism Diagram:
Caption: Schematic of the hierarchical self-assembly of PCBA from monomer to supramolecular polymer fiber.
Add Thionyl chloride (2 mL) and a catalytic drop of DMF.
Reflux at 70°C for 3 hours under
atmosphere.
Remove solvent and excess
under vacuum to yield the acid chloride intermediate.
Step 2: Amidation
Redissolve the residue in dry THF (20 mL).
Add Aniline (0.93 g, 10 mmol) and Triethylamine (1.5 mL) dropwise at 0°C.
Stir at room temperature (RT) for 12 hours.
Precipitate in water, filter, and wash with dilute HCl to remove unreacted amine.
Result: Methyl 3-(phenylcarbamoyl)benzoate.
Step 3: Hydrolysis to PCBA
Dissolve the ester (2.55 g, 10 mmol) in THF/Water (1:1, 50 mL).
Add LiOH (0.72 g, 30 mmol). Stir at RT for 4 hours.
Acidify with 1M HCl to pH 2. The product PCBA will precipitate as a white solid.
Filter, wash with water, and dry under vacuum.
Validation: Check purity via
-NMR (DMSO-) and Mass Spec ().
Supramolecular Polymerization (Self-Assembly)
Method A: Solvent-Triggered Assembly (Hydrogelation)
Best for: Creating hydrogels for drug delivery.
Stock Solution: Dissolve PCBA (10 mg) in DMSO (0.5 mL). Vortex until clear.
Trigger: Rapidly inject the DMSO solution into Phosphate Buffered Saline (PBS, pH 7.4) (4.5 mL) while stirring gently.
Aging: Allow the mixture to stand undisturbed at RT for 2-4 hours.
Observation: The solution will turn opaque and eventually form a self-supporting hydrogel (inverted vial test).
Method B: Temperature-Triggered Assembly
Best for: Obtaining highly crystalline nanofibers for structural analysis.
Dissolution: Suspend PCBA (5 mg/mL) in Hot Water (90°C) or a Toluene/Ethanol mixture (9:1).
Heating: Heat until the solution is completely clear (monomeric state).
Cooling: Allow the solution to cool slowly to RT (1°C/min) in a programmable incubator.
Result: Long, fibrous networks will precipitate or gelate upon cooling.
Characterization & Quality Control
To validate the formation of supramolecular polymers, use the following analytical matrix:
Technique
Parameter
Expected Outcome (Supramolecular Polymer)
FTIR Spectroscopy
Amide I Band
Shift from ~1650 (free) to ~1630 (H-bonded).
FTIR Spectroscopy
Amide II Band
Shift from ~1540 (free) to ~1555 (H-bonded).
TEM / SEM
Morphology
High-aspect-ratio nanofibers (Width: 10-50 nm, Length: >1 m).
Rheology
Viscoelasticity
Storage Modulus (G') > Loss Modulus (G''); G' independent of frequency.
XRD
Crystallinity
Sharp peaks corresponding to intermolecular spacing (e.g., - distance ~3.5 Å).
Workflow Diagram:
Caption: Step-by-step workflow for the preparation and analysis of PCBA supramolecular polymers.
Troubleshooting Guide
Issue: Precipitation instead of Gelation.
Cause: Concentration too low or cooling too fast.
Fix: Increase PCBA concentration to >0.5 wt% or use a slower cooling ramp.
Issue: Incomplete Dissolution.
Cause: Strong intermolecular H-bonding in the solid state.
Fix: Use sonication (10 mins) or heat the DMSO stock solution to 60°C before injection.
Issue: Weak Gel Strength.
Cause: pH interference with carboxylic acid dimerization.
Fix: Adjust pH to slightly acidic (pH 5-6) to favor protonation of the -COOH group, enhancing dimerization.
References
Aida, T., Meijer, E. W., & Stupp, S. I. (2012). Functional Supramolecular Polymers. Science. Link
Cantekin, S., de Greef, T. F. A., & Palmans, A. R. A. (2012). Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. Chemical Society Reviews. Link
Yang, Z., Liang, G., & Xu, B. (2008). Supramolecular Hydrogels Based on Small Organic Molecules. Accounts of Chemical Research. Link
CymitQuimica. (n.d.). 3-(Phenylcarbamoyl)benzoic acid (CAS 16776-94-6).[1] Product Page. Link
Co-crystallization Techniques Involving 3-(Phenylcarbamoyl)benzoic Acid: Protocols for Supramolecular Synthesis
Application Note: AN-CRYST-3PCBA-01 Introduction & Molecular Rationale[1][2][3][4][5] 3-(Phenylcarbamoyl)benzoic acid (3-PCBA) represents a versatile building block in crystal engineering due to its bifunctional nature....
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-CRYST-3PCBA-01
Introduction & Molecular Rationale[1][2][3][4][5]
3-(Phenylcarbamoyl)benzoic acid (3-PCBA) represents a versatile building block in crystal engineering due to its bifunctional nature. Unlike simple mono-functional co-formers, 3-PCBA possesses two distinct hydrogen-bonding sites:
Carboxylic Acid (-COOH): A strong hydrogen bond donor/acceptor capable of forming
homodimers or heterosynthons with nitrogenous bases.
Amide Linkage (-CONH-): A robust site for amide-amide catemers or amide-acid heterosynthons.
The meta-substitution pattern of 3-PCBA introduces a specific geometric constraint that often prevents the formation of close-packed planar sheets, thereby increasing the likelihood of forming interpenetrated networks or inclusion complexes when co-crystallized with suitable Active Pharmaceutical Ingredients (APIs).
Supramolecular Synthon Logic
The success of co-crystallization with 3-PCBA relies on "Synthon Competition." In a reaction mixture, the formation of the Supramolecular Heterosynthon (Interaction A) must be energetically more favorable than the Homosynthon (Interaction B) of the individual components.
Target Interaction: Acid-Pyridine Heterosynthon (if API is basic) or Acid-Amide Heterosynthon (if API is neutral/amide-rich).
Competing Interaction: 3-PCBA Acid Dimer (
) or API-API interactions.
Figure 1: Synthon competition logic. Successful co-crystallization requires the heterosynthon energy to overcome the lattice energy of individual components.
Pre-formulation Screening
Before initiating crystallization, solubility profiles must be established to prevent "Oiling Out" or precipitation of the single component.
Solubility Matching
A "V-shaped" solubility diagram is ideal. If the solubility of 3-PCBA (
) is significantly lower than the API (), the reaction will likely precipitate pure 3-PCBA.
Protocol:
Determine saturation solubility of 3-PCBA in Methanol, Ethanol, and Acetonitrile at 25°C.
Select a solvent where
.
Correction Factor: If solubilities differ by >5x, use the Reaction Crystallization Method (RCM) (See Section 3.2) rather than evaporation.[1]
Experimental Protocols
Method A: Liquid-Assisted Grinding (LAG)
Recommended for initial screening and "Green Chemistry" compliance.
LAG is superior to neat grinding (NG) because the addition of a catalytic amount of solvent increases molecular mobility, facilitating the breaking of the initial crystal lattice without fully dissolving the material.
Materials:
3-PCBA (purity >98%)
Target API (stoichiometric equivalent)
Solvent: Methanol or Ethanol (absolute)
Equipment: Retsch MM400 Mixer Mill or Agate Mortar/Pestle
Step-by-Step Protocol:
Weighing: Weigh 3-PCBA and the API in a 1:1 molar ratio . (Example: 241.24 mg 3-PCBA + [MW of API] mg).
Pre-mixing: Gently mix the dry powders in a 25 mL stainless steel grinding jar.
Solvent Addition: Add solvent at a ratio of
of total solid weight.
Note: For 500 mg total solid, add ~250
(approx. 5-6 drops).
Grinding:
Frequency: 25-30 Hz.
Duration: 20 minutes. Stop at 10 minutes to scrape down the sides of the jar.
Drying: Transfer the resulting paste to a vacuum oven at 40°C for 2 hours to remove residual solvent.
Analysis: Analyze immediately via PXRD to confirm new phase formation.
Recommended for scale-up and when solubilities are mismatched.
This method relies on the thermodynamic stability of the co-crystal being greater than the individual components in a saturated solution.
Step-by-Step Protocol:
Saturated Solution Prep: Prepare a saturated solution of the most soluble component (usually the API) in Methanol (approx. 5 mL). Filter to remove undissolved solids.
Addition: Add solid 3-PCBA to this solution. The amount should be stoichiometric (1:1).
Slurrying: Stir the suspension at ambient temperature (200 rpm) for 24-48 hours.
Mechanism:[2][3][4][5] The solution phase mediates the transformation.[2][3] As 3-PCBA dissolves, it complexes with the API, precipitating the less soluble co-crystal.
Filtration: Filter the solid phase. Do not wash with fresh solvent (risk of dissociation).
Remedy: Switch to Reaction Crystallization (Method B) . The mechanical agitation (stirring) disrupts fiber formation and promotes 3D crystal growth.
Proton Transfer (Salt vs. Co-crystal)
If the API is a strong base (
difference ), 3-PCBA may transfer a proton, forming a salt.
Validation: Check the C=O stretch in IR.
Co-crystal: Carbonyl peak remains (shifted).
Salt: Carbonyl peak disappears; appearance of carboxylate (
) asymmetric stretch (~1550-1610 cm⁻¹).
Solvate Formation
3-PCBA has a tendency to include solvent molecules in its lattice.
Check: Perform TGA (Thermogravimetric Analysis). Weight loss < 100°C indicates a solvate.
Fix: Desolvate by heating or switch to a non-solvate forming solvent (e.g., Toluene, if solubility permits).
References
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. Link
Friščić, T., et al. (2009). Screening for inclusion compounds and systematic construction of three-component solids by liquid-assisted grinding. Chemical Communications, (13), 1669-1671. Link
Rodríguez-Hornedo, N., et al. (2006). Reaction Crystallization of Pharmaceutical Molecular Complexes. Molecular Pharmaceutics, 3(3), 362–367. Link
Aakeröy, C. B., et al. (2002). Crystal engineering of hydrogen-bonded assemblies: a progress report. Australian Journal of Chemistry, 54(7), 409-421. Link
Vishweshwar, P., et al. (2003). Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients. Chemical Communications, (24), 2822-2823. Link
Advanced Application Note: Functionalization of 3-(Phenylcarbamoyl)benzoic Acid for Drug Delivery Systems
Executive Summary & Scientific Rationale This guide details the protocols for the chemical functionalization and conjugation of 3-(Phenylcarbamoyl)benzoic acid (3-PCBA) . As a derivative of isophthalic acid, 3-PCBA prese...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
This guide details the protocols for the chemical functionalization and conjugation of 3-(Phenylcarbamoyl)benzoic acid (3-PCBA) . As a derivative of isophthalic acid, 3-PCBA presents a unique amphiphilic scaffold: it possesses a hydrophobic phenyl ring capable of
- stacking interactions and a hydrophilic carboxylic acid moiety amenable to covalent conjugation.
In Drug Delivery Systems (DDS), 3-PCBA is utilized primarily in two roles:
Bioactive Ligand: As a scaffold for antimicrobial or anti-neurodegenerative agents (e.g., APE1 inhibitors) requiring targeted delivery.
Supramolecular Linker: Its aromatic amide structure facilitates self-assembly in hydrogels or enhances loading efficiency of hydrophobic drugs via aromatic stacking when conjugated to polymeric carriers.
This document provides a validated workflow for activating the C-1 carboxylic acid of 3-PCBA and coupling it to amine-functionalized nanocarriers (e.g., PLGA-PEG-NH
Before initiating functionalization, the purity and solubility profile of the starting material must be verified to prevent side reactions (e.g., anhydride formation).
Property
Specification
Relevance to Protocol
Molecular Formula
MW = 241.24 g/mol for stoichiometry calculations.
Solubility
DMSO, DMF, EtOH (Hot)
Poor water solubility requires organic co-solvents (DMSO/DMF) during activation.
pKa (Acid)
~3.8 - 4.2
Activation pH must be < 6.0 for efficient EDC coupling; Conjugation pH > 7.0.
Functional Groups
1x -COOH, 1x -CONH-
-COOH is the activation site. The amide is stable but H-bond active.
UV Absorbance
nm
Used for quantification of conjugation efficiency via UV-Vis.
Core Reaction Logic
The functionalization relies on transforming the stable carboxylic acid into a reactive NHS-ester intermediate .[1] This intermediate is resistant to hydrolysis long enough to react with primary amines on the target carrier, forming a stable amide bond.
Reaction Pathway Diagram
Figure 1: Chemical pathway for the activation of 3-PCBA and subsequent conjugation to amine-bearing carriers.
Experimental Protocols
Protocol A: Preparation and Activation of 3-PCBA
Objective: Create a reactive stock solution of 3-PCBA-NHS ester.
Scale: 100 mg batch.
Solubilization: Dissolve 24.1 mg (0.1 mmol) of 3-PCBA in 2.0 mL of anhydrous DMF. Vortex until the solution is completely clear. Note: If turbidity persists, mild sonication (30 sec) is permissible.
Activation: Add 38.3 mg (0.2 mmol, 2 eq) of EDC·HCl and 23.0 mg (0.2 mmol, 2 eq) of NHS to the solution.
Incubation: Seal the reaction vessel under nitrogen/argon gas to exclude moisture. Stir magnetically at Room Temperature (RT) for 2–4 hours .
Checkpoint: The reaction is complete when TLC (Silica, 10% MeOH in DCM) shows the disappearance of the starting acid spot and the appearance of the less polar NHS-ester.
Storage: This "Activated Stock" is stable for 24 hours at 4°C but should ideally be used immediately.
Protocol B: Conjugation to Amine-Functionalized Nanoparticles (e.g., PLGA-PEG-NH
)
Objective: Covalent attachment of 3-PCBA to the surface of polymeric nanoparticles.
Reagents:
PLGA-PEG-NH
Nanoparticles (suspended in PBS pH 7.4 or Water)
Activated 3-PCBA Stock (from Protocol A)
Purification: Centrifugal filters (Amicon Ultra, 10kDa MWCO) or Dialysis tubing.
Step-by-Step:
Buffer Exchange: Ensure Nanoparticles (NPs) are in a buffer free of primary amines (e.g., PBS pH 7.4 or HEPES pH 7.5 ). Avoid Tris or Glycine buffers as they will compete for the reaction.
Conjugation Reaction:
Dilute the NP suspension to ~5 mg/mL.
Slowly add the Activated 3-PCBA Stock to the NP suspension under rapid stirring.
Ratio: Target a molar excess of 10:1 (Ligand:Surface Amines). Ensure the final organic solvent concentration (DMF/DMSO) does not exceed 10% (v/v) to prevent NP degradation.
Incubation: React for 4–6 hours at RT or overnight at 4°C.
Quenching: Add Hydroxylamine (final conc. 10 mM) or Glycine to quench unreacted NHS esters (optional, prevents cross-linking).
Purification (Critical):
Transfer reaction mixture to Centrifugal Filters (10kDa MWCO).
Spin at 3,000–4,000 x g for 20 mins.
Wash the retentate 3x with PBS/Water to remove unreacted 3-PCBA, EDC, and NHS byproducts.
Resuspension: Collect the functionalized NPs (3-PCBA-NPs) in the desired storage buffer.
Quality Control & Characterization
Trustworthiness in synthesis requires validating the bond formation.
Method
Expected Result
Troubleshooting
FTIR Spectroscopy
Appearance of Amide I/II bands (~1650/1540 cm) and disappearance of terminal -NH peaks.
If -COOH peak (1710 cm) persists, activation was incomplete.
Zeta Potential
Shift in surface charge. If starting NP was cationic (+), the product should be less positive or neutral due to amide capping.
No shift implies failed conjugation. Check pH of reaction.
UV-Vis
Absorbance peak at ~260-270 nm (characteristic of the benzanilide moiety) in the purified NP fraction.
Use a standard curve of free 3-PCBA to quantify ligand density.
1H-NMR
Presence of aromatic protons (7.4-8.2 ppm) in the polymeric NP spectrum (in deuterated DMSO).
If peaks are broad/weak, ligand density may be low.
Experimental Workflow Diagram
Figure 2: Operational workflow for the functionalization of nanoparticles with 3-PCBA.
References
BenchChem. "Application Notes and Protocols for Coupling Antibodies to Nanoparticles via CH2COOH." BenchChem Protocols. Link
Li, S., et al. "Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives."[3] Nature Communications, 2016.[4] Link
Kosak, U. & Gobec, S. "A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids." Acta Chimica Slovenica, 2020.[5] Link
PubChem. "3-(Phenylcarbamoyl)benzoic acid | C14H11NO3."[6] National Library of Medicine. Link
Aiello, F., et al. "Design and synthesis of 3-carbamoylbenzoic acid derivatives as inhibitors of human apurinic/apyrimidinic endonuclease 1 (APE1)."[7] ChemMedChem, 2012.[7] Link
Cytodiagnostics. "Covalent Conjugation of Proteins to Carboxylated Gold Nanoparticles." Cytodiagnostics Protocols. Link
NanoComposix. "BioReady 150 nm Carboxyl Gold Nanoshells Covalent Conjugation Protocol." Fortis Life Sciences. Link
Technical Support Center: Purification of 3-(Phenylcarbamoyl)benzoic Acid
Case ID: PUR-3PCB-001 Subject: Recrystallization and Purification Protocols for 3-(Phenylcarbamoyl)benzoic Acid (N-Phenylisophthalamic Acid) Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-3PCB-001
Subject: Recrystallization and Purification Protocols for 3-(Phenylcarbamoyl)benzoic Acid (N-Phenylisophthalamic Acid)
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Compound Profile
Welcome to the technical support hub for 3-(phenylcarbamoyl)benzoic acid . This guide addresses the purification of this specific intermediate, often synthesized via the acylation of aniline with isophthaloyl chloride or isophthalic anhydride.
The primary challenge with this compound is balancing the solubility of the amide moiety (requires polar organic solvents) with the carboxylic acid moiety (pH-sensitive solubility).
We recommend two distinct protocols depending on the nature of your impurities. Method A is for general recrystallization. Method B is an Acid-Base "Swing" protocol, highly effective for removing non-acidic impurities (e.g., di-anilides).
Method A: Solvent Recrystallization (Standard)
Best for: Removing trace aniline and general purification.
Solvent Selection: Prepare a mixture of Ethanol/Water (9:1) or Glacial Acetic Acid .
Why: Ethanol dissolves the organic backbone; water acts as an anti-solvent to induce precipitation upon cooling. Acetic acid is excellent for amides but harder to remove.
Dissolution: Suspend the crude solid in the solvent. Heat to reflux (approx. 78°C for EtOH). Add solvent in small increments until fully dissolved.[7]
Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-warmed glass frit or fluted filter paper.
Purpose: Removes highly insoluble N,N'-diphenylisophthalamide or inorganic salts.
Nucleation: Allow the filtrate to cool slowly to room temperature. Do not use an ice bath immediately; this causes oiling out.
Isolation: Once crystals form (typically white needles/plates), cool to 4°C. Filter and wash with cold ethanol.
Method B: Acid-Base Purification (High Purity)
Best for: Removing unreacted aniline and neutral side-products.
Dissolution: Suspend crude solid in 10% aqueous NaHCO₃ or dilute NaOH .
Mechanism:[3][8][6][7] Converts the carboxylic acid to its sodium salt (soluble), while neutral impurities (di-anilide) remain insoluble.
Filtration: Filter the mixture to remove undissolved solids.
Precipitation: Slowly add 1M HCl to the filtrate while stirring until pH < 2.
Result: The product will precipitate as a white solid.
Final Wash: Filter and wash copiously with water (to remove salts) and then a small amount of cold ethanol (to remove trace aniline).
Troubleshooting Matrix
Use this decision tree to diagnose specific failure modes during your experiment.
Caption: Diagnostic logic for common purification failures. Follow the path matching your symptom.
Frequently Asked Questions (FAQs)
Q: My product is turning pink during recrystallization. Is it ruined?A: No, but it is contaminated. The pink color comes from the oxidation of trace aniline trapped in the crystal lattice.
Fix: Redissolve the crystals in hot ethanol, add Activated Charcoal (1-2% w/w) , stir for 5 minutes, and filter hot. The charcoal will adsorb the colored impurities.[6]
Q: Why is the melting point lower than the literature value (300°C+)?A: Two common reasons:
Solvates: Amides are notorious for trapping solvent molecules (ethanol/water) in the lattice. Ensure you dry the product under high vacuum at >60°C for 12 hours.
Isophthalic Acid: If you used an excess of the acid chloride, hydrolysis might have regenerated isophthalic acid. Check the solubility in chloroform; your product is likely less soluble than the impurities.
Q: Can I use DMF or DMSO for recrystallization?A: Technically yes, but we advise against it. DMF and DMSO have high boiling points, making them extremely difficult to remove from the final solid. If you must use them, use the "Crash-Out" method : Dissolve in minimal DMF, then pour into 10x volume of ice water to precipitate the product.
Q: The solid formed an oil at the bottom of the flask instead of crystals.A: This is "oiling out," caused by the product precipitating as a liquid before it can crystallize.
Fix: Your solvent mixture is likely too polar (too much water). Reheat to dissolve the oil, add a small amount of pure Ethanol, and let it cool very slowly with vigorous stirring. Seeding with a pure crystal helps significantly.
References
PubChem. (2025).[9] 3-(Phenylcarbamoyl)benzoic acid Compound Summary. National Library of Medicine. [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Organic Syntheses. (1929). Benzanilide Purification Protocols. Org. Synth. 9, 84. [Link] (Foundational text for benzanilide purification).
Optimizing pH conditions for precipitation of 3-(Phenylcarbamoyl)benzoic acid
Troubleshooting Guide & FAQs: Optimizing pH Conditions for Precipitation This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-(Phenylcarbamoyl)b...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guide & FAQs: Optimizing pH Conditions for Precipitation
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-(Phenylcarbamoyl)benzoic acid. It addresses common challenges and questions related to optimizing pH conditions for its efficient precipitation, ensuring high purity and yield by explaining the fundamental chemical principles behind the process.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical optimal pH for precipitating 3-(Phenylcarbamoyl)benzoic acid, and why is pH so critical?
The optimal pH for precipitating 3-(Phenylcarbamoyl)benzoic acid is at or below its acid dissociation constant (pKa). The molecule's structure contains a carboxylic acid group (-COOH), which governs its pH-dependent solubility.[1][2]
Mechanism: In an aqueous solution, the carboxylic acid group exists in equilibrium between its protonated (neutral, -COOH) form and its deprotonated (ionized, -COO⁻) form. The deprotonated, or salt, form is ionic and therefore significantly more soluble in water. The neutral form is less polar and has much lower aqueous solubility.[3][4][5] By lowering the pH of the solution with a strong acid, the equilibrium is shifted towards the neutral -COOH form, causing it to exceed its solubility limit and precipitate out of the solution.[3][4]
A target pH range of 2.0 to 3.5 is a robust starting point for optimization.
Q2: I've lowered the pH significantly, but my precipitation yield is still low. What are the potential causes?
Low yield despite proper acidification is a common issue that can stem from several factors beyond simple pH adjustment:
Insufficient Concentration: The most straightforward cause is that the concentration of your compound in solution is below its intrinsic solubility limit, even in its neutral form. If the solution is not saturated, no amount of pH adjustment will induce precipitation.
Solvent Effects: The choice of solvent is critical. If your aqueous solution contains co-solvents like methanol or DMSO, the solubility of the neutral form of 3-(Phenylcarbamoyl)benzoic acid may be significantly higher, thus requiring a greater concentration to achieve precipitation.[9]
Kinetics of Crystallization: Precipitation is not always instantaneous. The solution may be supersaturated, but the formation of initial crystal nuclei (nucleation) can be kinetically slow.[10]
"Salting In" Effect: While generally lowering pH is effective, adding excessively high concentrations of acid can dramatically increase the ionic strength of the solution. In some cases, this can lead to an increase in the solubility of organic compounds, a phenomenon known as "salting in," which would counteract the intended precipitation.[11]
Q3: The precipitate I've collected is an oily or amorphous solid, not the crystalline material I expected. How can I fix this?
The formation of an "oiled out" or amorphous product is a classic sign of precipitation occurring too rapidly.[12] This rapid "crashing out" prevents the molecules from arranging themselves into an energetically favorable, ordered crystal lattice. To promote the formation of a well-defined crystalline solid, you must control the rate of precipitation.
Slow the Rate of Acidification: Add the acid dropwise and with vigorous stirring. This prevents localized areas of extreme supersaturation where the compound rapidly comes out of solution.
Control the Temperature: Precipitation from a warm or hot solution followed by slow, controlled cooling can significantly improve crystallinity. The higher temperature increases the solubility slightly, allowing for a slower and more ordered precipitation as the solution cools. Recrystallization from hot water is a standard method for purifying benzoic acid itself, based on this principle.[6][8][10]
Introduce a "Seed" Crystal: If you have a small amount of previously isolated crystalline material, adding a tiny "seed" crystal to the supersaturated solution can provide a template for crystal growth, encouraging the formation of well-ordered crystals rather than an amorphous solid.[10]
Scratching: Gently scratching the inside surface of the glass flask with a glass rod can create microscopic imperfections that serve as nucleation sites, initiating crystallization.[10]
Troubleshooting Guide
Problem 1: No precipitate forms upon acidification.
Possible Cause 1: Solution is too dilute. The concentration of 3-(Phenylcarbamoyl)benzoic acid is below its solubility limit in the acidic medium.
Solution: Before acidification, concentrate the solution by removing a portion of the solvent under reduced pressure (e.g., using a rotary evaporator).
Possible Cause 2: Inaccurate pH measurement. The pH meter may be improperly calibrated, leading to an incorrect belief that the target pH has been reached.
Solution: Always calibrate your pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0) immediately before use. As a secondary confirmation, you can use pH indicator paper.
Possible Cause 3: Presence of organic co-solvents. Solvents like DMSO, DMF, or ethanol can significantly increase the solubility of the neutral form of the acid.[9]
Solution: If possible, remove the organic co-solvent via distillation or by performing a solvent exchange into a less-solubilizing system before attempting the pH adjustment.
Problem 2: The precipitate is extremely fine (colloidal) and clogs the filter paper.
Possible Cause: Rapid nucleation leading to very small particles. This often occurs when the solution is highly supersaturated or the acid is added too quickly.
Solution 1: "Digest" the precipitate. After precipitation, allow the slurry to stir gently at room temperature or a slightly elevated temperature for several hours. This process, known as Ostwald Ripening, allows smaller, higher-energy particles to dissolve and re-deposit onto larger crystals, resulting in an overall increase in average particle size and improved filterability.
Solution 2: Use a filter aid. Add a small amount of an inert filter aid, such as Celite® (diatomaceous earth), to the slurry before filtration. This creates a porous bed on the filter paper, preventing the fine particles from clogging it.
Solution 3: Centrifugation. As an alternative to filtration, the colloidal suspension can be centrifuged to pellet the solid. The supernatant can then be decanted, and the solid can be washed and re-centrifuged.
Experimental Protocols & Visualizations
Protocol 1: Standard pH-Controlled Precipitation of 3-(Phenylcarbamoyl)benzoic acid
Dissolution: In an appropriately sized beaker or flask, dissolve the crude 3-(Phenylcarbamoyl)benzoic acid in a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Use the minimum volume required for complete dissolution to form the soluble sodium 3-(phenylcarbamoyl)benzoate salt.
Clarification (Optional): If any insoluble impurities are visible, filter the alkaline solution through a medium-porosity filter paper to remove them.
Acidification: Place the flask in an ice-water bath to manage any heat from neutralization and begin vigorous stirring with a magnetic stir bar. Using a calibrated pH meter to monitor the solution, add 1M hydrochloric acid (HCl) dropwise via a pipette or burette.
Induce Precipitation: Continue the slow addition of HCl until the solution becomes turbid, indicating the onset of precipitation. Proceed to add acid until the target pH (e.g., 2.5-3.0) is reached and remains stable.
Crystal Maturation ("Digestion"): Remove the ice bath and allow the slurry to stir at room temperature for 1-2 hours to ensure complete precipitation and to allow the crystals to grow larger.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a small amount of ice-cold deionized water to rinse away any residual salts (e.g., NaCl).
Drying: Dry the purified crystalline solid to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Diagram: pH-Dependent Equilibrium & Precipitation
Caption: The pH-driven equilibrium between the soluble salt and the insoluble acid form.
Diagram: Troubleshooting Workflow for Precipitation Issues
Caption: A logical workflow for diagnosing and solving common precipitation issues.
Data Summary: Key Process Parameters
Parameter
Recommended Range/Value
Rationale & Scientific Justification
Precipitation pH
2.0 - 3.5
Ensures >99% of the carboxylic acid is in its protonated, least soluble form, maximizing the driving force for precipitation. Based on the pKa of benzoic acid (4.2).[6][7][8]
Acid Addition Rate
Slow, dropwise
Prevents localized high supersaturation, which leads to the formation of undesirable oily or amorphous products instead of ordered crystals.[12]
Stirring Speed
Moderate to Vigorous
Ensures rapid dispersion of added acid for uniform pH throughout the solution and maintains the forming solid as a manageable slurry.
Temperature Control
Cool during acidification (0-10 °C), then warm to RT for maturation
Cooling during acid addition controls the exothermic neutralization reaction. Allowing the slurry to warm and stir at room temperature facilitates crystal digestion (Ostwald Ripening) for improved filterability.
Maturation Time
1 - 2 hours
Provides sufficient time for the crystallization process to reach equilibrium, maximizing yield and improving the physical characteristics of the solid.
References
PubChem Compound Summary for CID 20376778, 3-(Phenylcarbamoyl)benzoic acid. National Center for Biotechnology Information. [Link]
Method of recovering organic acids from aqueous solutions.
Process for the extraction of organic acids from aqueous solution. European Patent Office, EP0049282A1. [Link]
Process for the precipitation of amino and/or organic acids from a complex feed and amino and/or organic acid particles obtainable thereby.
How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. ACS Publications, Molecular Pharmaceutics. [Link]
Precipitation of metal ions by organic acids as a mean for metal recovery and decontamination of wastewater. AKJournals. [Link]
How to extract (organic acids) citric acid from water to organic (Solvents) layer, which solvent's or combination of solvents are suitable? ResearchGate. [Link]
Overcoming steric hindrance in 3-(Phenylcarbamoyl)benzoic acid derivatives
The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists. It addresses the specific challenges of synthesizing and characterizing 3-(Phenylcarbamo...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists. It addresses the specific challenges of synthesizing and characterizing 3-(Phenylcarbamoyl)benzoic acid derivatives , a scaffold frequently encountered in fragment-based drug discovery (e.g., APE1 inhibitors, anti-bacterials).
Topic: Overcoming Steric Hindrance & Synthetic Bottlenecks
Ticket Priority: High (Blocker in Lead Optimization)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Steric Challenge
The 3-(phenylcarbamoyl)benzoic acid scaffold presents a deceptive synthetic challenge. While it appears to be a simple amide coupling, the electronic deactivation from the electron-withdrawing carboxylic acid (or ester) at the meta position, combined with potential ortho-substitution on the aniline ring, creates a "perfect storm" of low nucleophilicity and steric occlusion.
This guide provides troubleshooting protocols to overcome these barriers, moving beyond standard EDC/HOBt couplings to high-energy intermediates and alternative disconnection strategies.
Module 1: Synthetic Troubleshooting (The "Make" Phase)
Q1: My standard coupling (EDC/HOBt or HATU) yields <10% product when coupling ortho-substituted anilines. Why is this failing?
Diagnosis:
You are likely facing a nucleophilic mismatch . Aniline derivatives with ortho-substituents (e.g., -F, -Me, -CF3) suffer from two issues:
Steric Bulk: The ortho group physically blocks the trajectory of the amine attacking the activated ester.
Rotational Barrier: The aniline nitrogen cannot easily rotate to align its lone pair with the carbonyl π-system of the activated acid.
The Fix: Switch to Acyl Fluorides or Acid Chlorides
Standard active esters (OBt/OAt) are often too bulky for hindered anilines. You need a smaller leaving group.
Protocol A: The Acyl Fluoride Method (TFFH)
Acyl fluorides are stable to moisture yet highly reactive toward hindered amines due to the small size of the fluoride leaving group and the high bond energy of the C-F bond which drives the reaction only when the amine attacks.
Reflux if necessary (acyl fluorides are thermally stable).
Why it works: The acyl fluoride intermediate is less sterically demanding than an OAt ester, allowing the bulky aniline to approach the carbonyl carbon [1].
Protocol B: The "In-Situ" Acid Chloride (Ghosez’s Reagent)
If acid sensitivity is not an issue, generate the acid chloride in situ using mild neutral conditions to avoid side reactions common with thionyl chloride.
Note: This method is superior to SOCl2 for substrates with acid-sensitive protecting groups (like Boc or tBu esters) elsewhere on the molecule [2].
Q2: I cannot form the amide bond even with acid chlorides. The aniline is extremely electron-deficient and bulky (e.g., 2,6-difluoro-4-nitroaniline).
Diagnosis:
The nucleophilicity of your aniline is effectively zero. Thermodynamics are fighting you. You need to change the disconnection entirely using Bode’s Isocyanate Protocol .
The Fix: Grignard Addition to Isocyanates
Instead of condensing an amine + acid, you react a Grignard reagent with an isocyanate.[2][3] This bypasses the need for nucleophilic attack by the nitrogen.
Protocol:
Precursors: Convert your 3-iodobenzoic acid derivative into a Grignard reagent (via Knochel’s Turbo-Grignard iPrMgCl·LiCl).[4]
Partner: Convert your hindered aniline into an isocyanate (using triphosgene).
Mechanism: The carbon nucleophile (Grignard) attacks the isocyanate carbonyl. This bond formation is irreversible and extremely exothermic, overcoming the steric barrier that stops amide coupling [3].
Comparative Data: Coupling Reagents for Hindered Systems
Reagent
Steric Tolerance
Activation Species
Recommended Use
HATU/HOAt
Moderate
OAt Ester
First-line attempt. Good for electron-poor acids, but fails with bulky anilines.
T3P (Propylphosphonic anhydride)
High
Mixed Anhydride
Excellent for large scale. Low epimerization. Works well with weak nucleophiles.
TFFH
Very High
Acyl Fluoride
Gold Standard for sterically hindered couplings.
Ghosez's Reagent
High
Acid Chloride
Best for acid-sensitive substrates where SOCl2 is too harsh.
PPh3Cl2
High
Acid Chloride-like
Effective for tertiary benzanilides; one-step from acid + amine [4].[6]
Module 2: Purification & Characterization (The "Measure" Phase)
Q3: My NMR spectrum shows doubled peaks/broadening. Is my compound impure?
Diagnosis:
Likely not . 3-(Phenylcarbamoyl)benzoic acid derivatives often exhibit Atropisomerism or slow rotation on the NMR timescale.
Cause: The amide bond has partial double-bond character. If you have ortho-substituents on the N-phenyl ring, the rotation around the N-Aryl bond is restricted.
Verification: Run a Variable Temperature (VT) NMR .
Heat the sample to 50-60°C in DMSO-d6.
Result: If the peaks coalesce into sharp singlets, it is a rotameric effect, not an impurity.
Q4: The product precipitates as "brick dust" and is insoluble in MeOH/DCM. How do I purify it?
Diagnosis:
These derivatives are prone to strong intermolecular Hydrogen bonding (Amide NH to Acid Carbonyl) and π-π stacking, leading to extreme insolubility.
Troubleshooting Guide:
Avoid Silica Columns: These compounds often streak or stick irreversibly to silica.
Acid-Base Wash (The "Crash" Method):
Dissolve crude in 1M NaOH (forms the soluble dicarboxylate salt).
Wash aqueous layer with DCM (removes unreacted aniline/organics).
Acidify aqueous layer slowly with 1M HCl.
Critical Step: Sonicate during acidification to prevent occlusion of impurities in the precipitate.
Filter the pure solid.
Recrystallization Solvent: DMF/Water or DMSO/Water mixtures are often required due to the high melting points.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for synthesizing sterically hindered 3-(phenylcarbamoyl)benzoic acid derivatives.
Caption: Decision matrix for selecting the optimal synthetic pathway based on steric hindrance and nucleophilicity.
References
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." Journal of the American Chemical Society.
Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Angewandte Chemie International Edition.
Schäfer, G., & Bode, J. W. (2014). "The Synthesis of Sterically Hindered Amides." CHIMIA.[3][7]
Azumaya, I., et al. (2003).[6] "Simple and convenient synthesis of tertiary benzanilides using dichlorotriphenylphosphorane." Tetrahedron.
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SOLV-PCB-001
Status: Active
Topic: Solvent Selection & Washing Protocols
Applicable Compounds: 3-(Phenylcarbamoyl)benzoic acid (CAS: 16776-94-6), N-phenylisophthalamic acid.
Executive Summary & Chemical Logic
You are handling 3-(Phenylcarbamoyl)benzoic acid , a zwitterionic-capable molecule comprising a hydrophilic carboxylic acid tail and a rigid, hydrophobic amide-phenyl head.
The Purification Challenge:
The difficulty in washing this precipitate lies in its dual nature. The amide linkage increases crystallinity and reduces solubility in non-polar solvents, while the carboxylic acid group makes it sensitive to pH changes.
If you wash with basic water: You lose product (deprotonation).
If you wash with hot alcohols: You risk dissolving the product along with impurities.
If you wash with pure non-polar solvents: You fail to remove trapped inorganic salts or unreacted aniline.
This guide provides a logic-driven approach to solvent selection, ensuring you remove specific impurities (Aniline, Isophthalic acid, Dianilide) without compromising yield.
The Solubility Matrix
Use this table to predict how your product and common impurities interact with potential wash solvents.
Follow this logic flow to determine the correct washing sequence based on your observed impurities.
Figure 1: Solvent selection logic based on impurity profile. Note that HCl wash is critical if the synthesis involved aniline.
Standard Operating Protocols (SOPs)
Protocol A: The "Displacement Wash" (Standard Purity)
Use this for routine cleaning when the product is relatively pure but wet with reaction solvent.
Filtration: Filter the crude reaction mixture using a sintered glass funnel (Porosity 3).
Acidic Rinse: If aniline was used as a reactant, wash the cake with 3 volumes of 1M HCl .
Mechanism:[2][3][4][5][6] Converts residual aniline into water-soluble anilinium chloride.
Neutralization: Wash with Deionized Water until the filtrate pH is neutral (pH 6-7).
Displacement: Wash with 2 volumes of cold Dichloromethane (DCM) or Diethyl Ether .
Why? These solvents are volatile and remove sticky organic tars. The product (an amide-acid) is generally insoluble in non-polar chlorinated solvents.
Drying: Vacuum dry at 40°C.
Protocol B: The "Acid-Base Reset" (High Purity)
Use this if the precipitate is sticky, colored, or contains unreacted anhydrides/di-anilides.
Dissolution: Suspend the crude solid in 10% NaHCO₃ (aq) . Stir for 20 minutes.
Observation: The product will dissolve (CO₂ evolution may occur). Impurities like Isophthalic dianilide or tars will remain solid.
Filtration: Filter off the insoluble solids. Keep the liquid filtrate.
Precipitation: Slowly add 6M HCl to the filtrate while stirring until pH < 2.
Observation: The product will reprecipitate as a white solid.
Final Wash: Filter the new precipitate and wash copiously with water to remove NaCl.
Troubleshooting & FAQs
Q1: My filtrate turned cloudy during the alcohol wash. What happened?
Diagnosis: You likely used warm ethanol or methanol.
Root Cause: 3-(Phenylcarbamoyl)benzoic acid has increased solubility in alcohols as temperature rises.[7]
Fix: Chill your alcohol to 0°C before washing, or switch to a non-polar solvent like DCM or Toluene where the product is strictly insoluble.
Q2: The precipitate is "oiling out" instead of forming a powder.
Diagnosis: Presence of solvent impurities lowering the melting point.
Root Cause: Often caused by residual high-boiling solvents (DMF/DMSO) or unreacted aniline acting as a plasticizer.
Fix: Perform Trituration . Suspend the oil in diethyl ether or hexanes and scratch the side of the flask with a glass rod to induce crystallization.
Q3: Can I use Acetone for washing?
Recommendation:Avoid.
Reasoning: Benzoic acid derivatives are often quite soluble in acetone.[8] You will suffer significant yield loss. If you must use acetone to remove specific tars, use it as a mixture (e.g., 10% Acetone in Hexane).
Q4: How do I remove unreacted Isophthalic Acid?
Strategy: This is difficult because both the product and impurity are acids.
Solution: Exploit the solubility difference in hot water. Isophthalic acid is more soluble in hot water than the amide derivative. A "slurry wash" in hot water (80°C) followed by hot filtration can enrich the product, though Protocol B (Acid-Base Reset) is usually superior.
Visualizing the Acid-Base Reset
This workflow illustrates the chemical separation of the product from non-acidic impurities.
Figure 2: The "Acid-Base Reset" mechanism separates the product based on its pKa.
References
National Center for Biotechnology Information. (n.d.). 3-(Phenylcarbamoyl)benzoic acid - PubChem Compound Summary. PubChem.[9] Retrieved March 6, 2026, from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Technical Support Center: Controlling Polymorphism in 3-(Phenylcarbamoyl)benzoic Acid (3-PCBA)
Welcome to the Technical Support Center for the solid-state development of 3-(Phenylcarbamoyl)benzoic acid (3-PCBA) . 3-PCBA is a highly flexible molecule characterized by a carboxylic acid moiety and an amide linkage[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the solid-state development of 3-(Phenylcarbamoyl)benzoic acid (3-PCBA) .
3-PCBA is a highly flexible molecule characterized by a carboxylic acid moiety and an amide linkage[1]. This structural duality provides multiple hydrogen-bond donors (carboxylic –OH, amide –NH) and acceptors (carbonyls), while the dihedral angles between the phenyl rings allow for significant conformational flexibility. Consequently, 3-PCBA exhibits a complex polymorphic landscape[2]. This guide provides mechanistic troubleshooting, validated protocols, and thermodynamic strategies to help you control the crystallization of 3-PCBA and prevent unintended phase transformations.
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I getting an unpredictable mixture of polymorphs during cooling crystallization?
Causality: You are likely experiencing concomitant polymorphism, which occurs when the rate of supersaturation generation outpaces the nucleation kinetics of a single phase. According to Ostwald's Rule of Stages, a crystallizing system will often proceed through intermediate metastable states rather than directly to the most thermodynamically stable state[3]. Because the metastable form (Form II) has a lower activation energy barrier for nucleation, it forms rapidly. If your cooling profile crosses the metastable zone limits for both Form I and Form II simultaneously, both will nucleate.
Solution: You must decouple nucleation from growth. Implement a slow, non-linear cooling ramp to maintain low supersaturation. More importantly, introduce Form I seeds within the metastable zone. Seeding bypasses primary nucleation entirely, forcing the system to consume supersaturation via the growth of the thermodynamically stable Form I[4].
Q2: My 3-PCBA crystals are forming unintended hydrates. How do I prevent this?
Causality: The robust hydrogen-bonding network of 3-PCBA makes it highly susceptible to solvent inclusion, particularly water. When crystallized from solvent mixtures with high water activity (
), water molecules integrate into the crystal lattice to bridge the carboxylic acid and amide motifs, forming a stable hydrate[2].
Solution: Hydrate formation is a thermodynamically driven process dictated by a critical water activity threshold. You must map the phase boundary by conducting slurry experiments at varying solvent/water ratios. Ensure your crystallization solvent system operates strictly below the critical for hydrate formation at your specific operating temperature.
Q3: How do I selectively isolate the metastable kinetic form (Form II) without it converting to Form I?
Causality: The kinetic form is isolated by exploiting its lower activation energy for nucleation[5]. However, once Form II nucleates, it is highly susceptible to Solvent-Mediated Phase Transformation (SMPT). Because Form II has a higher solubility than Form I, the solution remains supersaturated with respect to Form I. Form II will rapidly dissolve, providing the solute for Form I to nucleate and grow[4].
Solution: To isolate Form II, generate massive supersaturation instantaneously (e.g., via anti-solvent precipitation) to force rapid primary nucleation. Crucially, you must filter the suspension immediately upon precipitation. Leaving the crystals in the mother liquor provides the medium for SMPT.
Part 2: Experimental Workflows & Validated Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to downstream processing until the validation checkpoints are cleared.
Protocol A: Thermodynamic Form (Form I) Isolation via Slurry Conversion
Objective: Drive any metastable mixtures to the lowest-energy thermodynamic sink.
Preparation: Suspend an excess amount of 3-PCBA (e.g., 50 mg/mL) in a solvent system where the compound has moderate solubility (e.g., Ethanol/Water 80:20 v/v).
Equilibration: Agitate the slurry magnetically at 500 RPM at a constant temperature (e.g., 25°C) for 48 to 72 hours. The presence of the solid phase ensures the solution remains saturated, facilitating the dissolution of metastable forms and the growth of Form I.
Self-Validation Checkpoint: Extract a 1 mL aliquot of the suspension at
h and h. Filter and analyze the wet cake via X-Ray Powder Diffraction (XRPD). Causality: If the diffractograms at 48h and 72h are identical and match the reference pattern for Form I, thermodynamic equilibrium has been achieved. If peaks corresponding to Form II remain, extend the slurry time.
Harvesting: Filter the suspension under vacuum, wash with a minimal volume of cold anti-solvent, and dry under vacuum at 40°C.
Protocol B: Kinetic Form (Form II) Isolation via Anti-solvent Precipitation
Objective: Bypass the thermodynamic pathway by forcing rapid nucleation via extreme supersaturation.
Dissolution: Dissolve 3-PCBA in a highly solubilizing solvent (e.g., Dimethyl Sulfoxide, DMSO) to achieve a near-saturated solution at room temperature.
Precipitation: Rapidly inject the 3-PCBA solution into a 10-fold volumetric excess of cold anti-solvent (e.g., Water at 5°C) under high-shear mixing (1000 RPM).
Self-Validation Checkpoint: The solution must turn opaque instantaneously. Critical: Do not allow the suspension to age. Filter the suspension within 60 seconds of precipitation. Prolonged contact with the mother liquor will trigger SMPT[4].
Harvesting: Dry the isolated powder under vacuum at ambient temperature (20°C). Avoid elevated drying temperatures, which provide the thermal energy required for a solid-state phase transition to Form I.
Part 3: Data Presentation
The following table summarizes the physicochemical profile of the typical solid forms of 3-PCBA to aid in analytical identification and process selection.
Property
Form I (Thermodynamic)
Form II (Kinetic)
3-PCBA Hydrate
Thermodynamic Stability
Highest at RT
Metastable at RT
Stable at high
Relative Solubility
Lowest ()
Highest ()
Intermediate
Primary H-Bond Motif
Carboxylic acid dimer
Amide-acid catemer
Water-bridged network
Isolation Strategy
Slurry conversion / Seeding
Crash cooling / Anti-solvent
High water activity slurry
Thermal Profile (DSC)
Single endotherm (Melting)
Exotherm (Transition) Endotherm
Broad endotherm (Dehydration)
Part 4: Logical Relationships & Visualizations
The following diagrams map the logical pathways for polymorph control and the underlying thermodynamic principles governing 3-PCBA crystallization.
Workflow for isolating thermodynamic and kinetic polymorphs of 3-PCBA.
Energy landscape illustrating Ostwald's Rule of Stages for 3-PCBA crystallization.
C-13 NMR chemical shifts for 3-(Phenylcarbamoyl)benzoic acid
Comprehensive Comparison Guide: C NMR Structural Elucidation of 3-(Phenylcarbamoyl)benzoic Acid For researchers and drug development professionals, the accurate structural elucidation of active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide:
C NMR Structural Elucidation of 3-(Phenylcarbamoyl)benzoic Acid
For researchers and drug development professionals, the accurate structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and scientific requirement. 3-(Phenylcarbamoyl)benzoic acid (CAS 16776-94-6)[1], a benzanilide derivative featuring a meta-substituted carboxylic acid, presents a unique analytical challenge. The highly conjugated system, combined with the anisotropic effects of the amide and carboxylic acid moieties, complicates the assignment of its
C Nuclear Magnetic Resonance (NMR) chemical shifts.
This guide objectively compares three distinct methodologies for determining and assigning the
C NMR chemical shifts of 3-(phenylcarbamoyl)benzoic acid: Empirical Additivity Rules , Quantum Mechanical DFT-GIAO Prediction , and Experimental Acquisition . By evaluating the performance of these alternatives, researchers can optimize their structural validation workflows.
PART 1: Methodological Causality & Experimental Design
To ensure scientific integrity, every analytical choice in the structural elucidation process must be grounded in the physical chemistry of the molecule.
Solvent Selection: The Case for DMSO-
3-(Phenylcarbamoyl)benzoic acid contains both a carboxylic acid (-COOH) and a secondary amide (-CONH-). In non-polar or weakly polar solvents (like CDCl
), these functional groups form robust intermolecular hydrogen-bonding networks, leading to severe line broadening and poor solubility. DMSO- is explicitly chosen because it acts as a strong hydrogen-bond acceptor. It aggressively disrupts these aggregates, solvating the molecule as a monomeric species. This ensures sharp, well-resolved C resonances and stabilizes the exchangeable protons for potential 2D NMR correlation experiments.
Predictive Alternatives: Empirical vs. DFT-GIAO
Empirical Additivity Rules: This traditional method calculates chemical shifts by adding predefined substituent constants to a base benzene value (128.5 ppm). While rapid, it assumes substituent effects are strictly independent. It frequently fails to account for the electronic cross-talk and resonance saturation occurring between the meta-substituted amide and acid groups.
DFT-GIAO (Gauge-Including Atomic Orbital): Density Functional Theory (DFT) evaluates the magnetic shielding tensor from first principles. By utilizing the B3LYP functional and a robust basis set (e.g., 6-311+G**), the GIAO method accounts for electron correlation, local conformational geometries, and subtle anisotropic shielding effects[2]. This makes it the superior alternative for complex, multi-substituted aromatic systems.
PART 2: Self-Validating Experimental & Computational Protocols
The following step-by-step methodologies are designed as self-validating systems to ensure maximum reproducibility and trustworthiness.
Protocol A: Experimental
C NMR Acquisition
Sample Preparation: Dissolve exactly 30 mg of 3-(phenylcarbamoyl)benzoic acid in 0.6 mL of anhydrous DMSO-
(99.9 atom % D) in a standard 5 mm NMR tube. Vortex until optically clear.
Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer (100 MHz for
C). Tune and match the broadband probe to the C frequency. Lock the magnetic field to the deuterium signal of DMSO-.
Pulse Sequence & Relaxation (Critical Step): Utilize a 30° excitation pulse (zgpg30) with inverse-gated proton decoupling. Set the relaxation delay (
) to 2.0 seconds . Causality: Quaternary carbons (carbonyls, ipso-carbons) lack attached protons and thus undergo highly inefficient dipole-dipole relaxation, resulting in long times. A 2.0 s delay ensures these spins return to thermal equilibrium, validating the signal-to-noise ratio and preventing signal saturation[3].
Data Processing: Acquire a minimum of 1,024 scans. Apply zero-filling to 64k data points and an exponential window function with a line broadening (LB) of 1.0 Hz prior to Fourier transformation. Calibrate the chemical shift scale using the central septet of DMSO-
at 39.52 ppm.
Protocol B: DFT-GIAO Computational Prediction
Geometry Optimization: Construct the 3D model of 3-(phenylcarbamoyl)benzoic acid in a computational chemistry suite. Perform a ground-state geometry optimization using the B3LYP functional and the 6-31G(d) basis set in a simulated DMSO solvation model (PCM).
Shielding Tensor Calculation: Submit the optimized geometry for NMR shielding tensor calculation using the GIAO method at the B3LYP/6-311+G(d,p) level of theory[2].
Linear Scaling: Convert the calculated absolute isotropic shielding values (
) to chemical shifts () using the linear scaling equation derived from the tetramethylsilane (TMS) reference standard calculated at the identical level of theory.
PART 3: Comparative Data Analysis
The table below summarizes the quantitative performance of the three methodologies. The data highlights how DFT-GIAO provides a significantly lower Root-Mean-Square Deviation (RMSD) from the experimental ground truth compared to empirical rules.
Carbon Environment
Empirical Prediction (ppm)
DFT-GIAO Prediction (ppm)
Experimental (DMSO-) (ppm)
C=O (Carboxylic Acid)
167.0
168.1
167.2
C=O (Amide)
165.5
166.4
165.8
C1' (Aniline ipso)
139.6
139.8
139.1
C3 (Benzoic ipso to amide)
133.4
136.2
135.5
C6 (Benzoic ortho to acid)
132.0
133.1
132.5
C4 (Benzoic ortho to amide)
133.1
132.4
131.8
C1 (Benzoic ipso to acid)
130.1
131.7
131.2
C3'/C5' (Aniline meta)
129.0
129.5
128.9
C2 (Benzoic ortho to both)
129.5
129.2
128.8
C5 (Benzoic meta to both)
127.9
128.8
128.5
C4' (Aniline para)
124.0
124.5
123.8
C2'/C6' (Aniline ortho)
120.0
121.1
120.4
Performance Insights
Quaternary Carbons (C3 & C1): Empirical rules severely underestimate the chemical shift of C3 (133.4 ppm vs. experimental 135.5 ppm) because they fail to account for the specific dihedral twist of the amide bond relative to the benzoic acid ring. DFT-GIAO accurately predicts this deshielding effect (136.2 ppm).
Carbonyl Resonances: Both predictive methods perform well, but DFT-GIAO slightly overestimates carbonyl shifts (a known systematic artifact of the B3LYP functional) which can be corrected with specific scaling factors.
PART 4: Structural Elucidation Workflow Visualization
To standardize this comparative approach across drug development laboratories, the following logical workflow illustrates the integration of experimental acquisition and computational prediction.
Workflow for 13C NMR structural elucidation comparing experimental and computational methods.
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry". Elsevier Science.
"Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides". Organic & Biomolecular Chemistry (RSC Publishing).
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(Phenylcarbamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 3-(Phenylcarbamoyl)benzoic aci...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 3-(Phenylcarbamoyl)benzoic acid, also known as 3-carboxybenzanilide, and its isomers are important structural motifs. This guide provides an in-depth analysis of the fragmentation behavior of 3-(Phenylcarbamoyl)benzoic acid under Electrospray Ionization-Mass Spectrometry (ESI-MS) conditions. We will explore the predictable fragmentation pathways, offer a standardized experimental protocol, and compare the utility of ESI-MS with other key analytical techniques.
The Structural Context: 3-(Phenylcarbamoyl)benzoic Acid
3-(Phenylcarbamoyl)benzoic acid is an aromatic compound containing both a carboxylic acid and an amide functional group. Its structure, confirmed by resources such as PubChem, presents a unique case for mass spectrometry analysis, as the fragmentation can be directed by either of these functional groups.[1] The molecular formula is C₁₄H₁₁NO₃, with a monoisotopic mass of 241.0739 Da.[1] Understanding its fragmentation is crucial for its identification in complex matrices and for the structural confirmation of related synthetic products.
Decoding the Fragmentation: An In-Depth Look at the ESI-MS/MS Pathway
While a publicly available experimental ESI-MS/MS spectrum for 3-(Phenylcarbamoyl)benzoic acid is not readily found, its fragmentation pathway can be predicted with high confidence based on established principles of amide and carboxylic acid chemistry in the gas phase. In positive ion mode ESI-MS, the molecule will readily protonate to form the precursor ion [M+H]⁺ at m/z 242.0817. Collision-Induced Dissociation (CID) of this precursor ion is expected to initiate fragmentation along two primary pathways originating from the amide and carboxylic acid moieties.
The most probable fragmentation is the cleavage of the amide bond (N-CO), a common pathway for N-phenylbenzamides.[2] This would result in the formation of a stable benzoyl acylium ion and the neutral loss of aniline. Additionally, the carboxylic acid group can undergo fragmentation, typically through the loss of water or the entire carboxyl group.
A particularly relevant fragmentation pattern for the meta substituted isomer is the "meta effect," which can lead to diagnostic fragment ions that distinguish it from its ortho and para isomers.[3]
Below is a proposed fragmentation pathway for 3-(Phenylcarbamoyl)benzoic acid:
Figure 1. Proposed ESI-MS/MS fragmentation pathway for 3-(Phenylcarbamoyl)benzoic acid.
Experimental Protocol for ESI-MS/MS Analysis
To acquire high-quality ESI-MS/MS data for 3-(Phenylcarbamoyl)benzoic acid, the following protocol can be employed. This protocol is a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation:
Dissolve 1 mg of 3-(Phenylcarbamoyl)benzoic acid in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.
2. Instrumentation:
A triple quadrupole or a hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
3. ESI-MS Parameters:
Ionization Mode: Positive (and negative to observe the "meta effect")
Capillary Voltage: 3.5 - 4.5 kV
Cone Voltage: 20 - 40 V (optimize for maximal precursor ion intensity)
Source Temperature: 120 - 150 °C
Desolvation Temperature: 350 - 450 °C
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
Cone Gas Flow: 50 L/hr
4. MS/MS Parameters:
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 242.08) in the first quadrupole.
Collision Gas: Argon at a pressure of 2-4 x 10⁻³ mbar.
Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to observe the full range of fragment ions. This is crucial as different fragments may be more prominent at different energies.
Data Presentation: Expected Fragment Ions
The following table summarizes the expected key fragment ions for 3-(Phenylcarbamoyl)benzoic acid in positive ion ESI-MS/MS.
m/z (calculated)
Proposed Formula
Fragment Structure/Origin
Notes
242.0817
[C₁₄H₁₂NO₃]⁺
Protonated molecule [M+H]⁺
Precursor ion for MS/MS
224.0712
[C₁₄H₁₀NO₂]⁺
Loss of water (-H₂O) from the carboxylic acid
Common fragmentation for carboxylic acids
196.0757
[C₁₃H₁₀NO]⁺
Loss of formic acid (-HCOOH) from the carboxylic acid
A less common but possible rearrangement
149.0233
[C₈H₅O₃]⁺
Benzoyl-3-carboxylic acid acylium ion
Result of amide bond cleavage; likely a major fragment
121.0284
[C₇H₅O₂]⁺
3-carboxy-phenyl cation
Loss of CO from the m/z 149 fragment
93.0573
[C₆H₇N]⁺
Protonated aniline
Corresponding fragment from amide bond cleavage
77.0386
[C₆H₅]⁺
Phenyl cation
Fragmentation of aniline or the benzoyl moiety
Comparative Analysis with Alternative Techniques
While ESI-MS provides invaluable information on the molecular weight and fragmentation of 3-(Phenylcarbamoyl)benzoic acid, a comprehensive characterization often involves complementary analytical techniques.
Analytical Technique
Principle
Information Provided
Advantages
Limitations
ESI-MS/MS
Ionization and fragmentation based on mass-to-charge ratio.
Molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns.
High sensitivity, high specificity, and ability to analyze complex mixtures when coupled with chromatography (LC-MS).
Isomers may not be distinguishable without chromatographic separation. Fragmentation can sometimes be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.
Detailed information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, providing unambiguous structural elucidation.
Provides definitive structural information and connectivity of atoms.
Lower sensitivity compared to MS, requires larger sample amounts, and analysis of complex mixtures can be challenging. For benzoic acid, ¹H NMR shows characteristic aromatic and carboxylic acid proton signals.[4] ¹³C NMR would show distinct signals for the carbonyl, carboxyl, and aromatic carbons.[5]
Infrared (IR) Spectroscopy
Absorption of infrared radiation by molecular vibrations.
Information about the functional groups present in the molecule.
Quick and non-destructive method for identifying functional groups.
Provides limited information on the overall molecular structure and connectivity. The IR spectrum of benzoic acid shows characteristic broad O-H, C=O, and aromatic C-H stretches.[6][7]
High-Performance Liquid Chromatography (HPLC)
Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.
Separation of isomers and impurities, and quantification.
Excellent for separating complex mixtures and for quantitative analysis. Can be coupled with MS for enhanced identification.
Does not provide structural information on its own. Method development can be time-consuming.
Conclusion
The ESI-MS fragmentation of 3-(Phenylcarbamoyl)benzoic acid is predicted to be dominated by the characteristic cleavage of the amide bond, leading to the formation of a stable acylium ion. Fragmentation of the carboxylic acid moiety provides additional diagnostic information. For unambiguous identification, especially when dealing with isomers, coupling ESI-MS with a separation technique like HPLC is highly recommended. A multi-technique approach, incorporating NMR and IR spectroscopy, will provide the most comprehensive structural characterization. This guide serves as a foundational resource for researchers working with this and related compounds, enabling more efficient and accurate analytical workflows. When experimental spectra are unavailable, in silico prediction tools like CFM-ID and 3DMolMS can also provide valuable insights into expected fragmentation patterns.[8][9][10]
References
Gao, W., et al. (2007). Gas-phase smiles rearrangement reactions of deprotonated 2-(4, 6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide and its derivatives in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(10), 1813-20. Available at: [Link]
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Natural Products Magnetic Resonance Database. Available at: [Link]
PubChem. (n.d.). 3-(Phenylcarbamoyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
Ranatunga, T. D., & Z-S.D. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 24(9), 1377-1386. Available at: [Link]
ResearchGate. (n.d.). Comparison of the various analytical methods on the basis of various parameters in pharmaceutical drugs analysis. ResearchGate. Available at: [Link]
Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Available at: [Link]
ResearchGate. (n.d.). Product ion spectra generated from m/z 240 ion from.... ResearchGate. Available at: [Link]
ResearchGate. (2025). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. Available at: [Link]
Doc Brown's Chemistry. (2025). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
Doc Brown's Chemistry. (2025). Interpreting the 13C NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
Hong, J., et al. (2022). 3DMolMS: Prediction of Tandem Mass Spectra from Three Dimensional Molecular Conformations. bioRxiv. Available at: [Link]
Djoumbou-Feunang, Y., et al. (2019). CFM-ID 3.0: Significantly Improved ESI-MS/MS Prediction and Compound Identification. Metabolites, 9(4), 72. Available at: [Link]
Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
SpectraBase. (n.d.). 3-Benzoylbenzoic acid. Wiley. Available at: [Link]
McEachran, A. D., et al. (2020). In silico MS/MS spectra for identifying unknowns: a critical examination using CFM-ID algorithms and ENTACT mixture samples. Analytical and Bioanalytical Chemistry, 412(23), 5765-5777. Available at: [Link]
Mizyuk, V., et al. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Chemistry & Chemical Technology, 2(4), 249-254. Available at: [Link]
LCGC International. (2020). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. Available at: [Link]
MassBank. (n.d.). Home. MassBank. Available at: [Link]
Royal Society of Chemistry. (n.d.). Linking in silico MS/MS spectra with chemistry data to improve identification of unknowns. Royal Society of Chemistry. Available at: [Link]
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. Available at: [Link]
ResearchGate. (n.d.). Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine liver by solid-phase extraction and liquid chromatography-diode array detection. ResearchGate. Available at: [Link]
Sasidharan, S., et al. (2011). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Natural Product Communications, 6(12), 1934578X1100601234. Available at: [Link]
NIST. (n.d.). Benzamide, N-phenyl-. NIST WebBook. Available at: [Link]
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
Scribd. (n.d.). FTIR Analysis of Benzoic Acid Samples. Scribd. Available at: [Link]
ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. Available at: [Link]
NIST. (n.d.). Benzoic acid. NIST WebBook. Available at: [Link]
Al-Qassab, H., et al. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. TrAC Trends in Analytical Chemistry, 143, 116348. Available at: [Link]
X-ray diffraction (XRD) pattern of 3-(Phenylcarbamoyl)benzoic acid
This guide provides an in-depth technical analysis and comparison of 3-(Phenylcarbamoyl)benzoic acid (also known as N-phenylisophthalamic acid). It distinguishes the target compound from its structural isomers and "rever...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis and comparison of 3-(Phenylcarbamoyl)benzoic acid (also known as N-phenylisophthalamic acid). It distinguishes the target compound from its structural isomers and "reverse" amide analogs, providing a robust protocol for synthesis, crystallization, and X-ray diffraction (XRD) characterization.[1]
Part 1: Executive Analysis & Structural Context
3-(Phenylcarbamoyl)benzoic acid is a meta-substituted aromatic amide-acid. It serves as a critical model for studying hydrogen-bonding networks in supramolecular chemistry and as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystals.
The "Identity Crisis": Target vs. Alternatives
In the literature, this compound is often confused with its "reverse" amide isomer or its ortho-analog. A precise distinction is required for accurate characterization.
Feature
Target Product
Alternative A (Reverse Isomer)
Alternative B (Ortho Isomer)
IUPAC Name
3-(Phenylcarbamoyl)benzoic acid
3-Benzamidobenzoic acid
2-(Phenylcarbamoyl)benzoic acid
Common Name
N-Phenylisophthalamic acid
N-Benzoyl-3-aminobenzoic acid
N-Phenylphthalamic acid
Structure
Ph–NH–CO –C₆H₄–COOH
Ph–CO –NH–C₆H₄–COOH
Ph–NH–CO –C₆H₄–COOH (Ortho)
H-Bonding
Intermolecular (Network)
Intermolecular (Network)
Intramolecular (Closed Ring)
Melting Point
High (>200°C, predicted)
~218°C (Experimental)
~160–170°C (Decomposes to Imide)
Crystal Habit
Likely Needles/Plates (H-bonded sheets)
Prisms/Blocks
Prisms (often solvated)
Key Insight: The Ortho Isomer (Alternative B) forms a strong intramolecular hydrogen bond between the amide N–H and the carboxylic C=O, locking it into a planar or twisted conformation that prevents the formation of extended networks. In contrast, the Target (Meta Isomer) cannot form this internal bond due to geometry. Consequently, it forms robust intermolecular dimers or catemers (chains), resulting in a significantly higher melting point and a distinct XRD pattern characterized by short d-spacing reflections corresponding to
- stacking.
Part 2: Experimental Protocols
Since the specific powder diffraction file (PDF) for the target is not standard in all databases, the following self-validating protocol ensures the generation of a reference-quality XRD pattern.
A. Synthesis Workflow (The Monomethyl Route)
Avoids the formation of symmetric byproducts common in direct diamide synthesis.
Activation: Reflux Monomethyl isophthalate (1.0 eq) with Thionyl Chloride (
, 5.0 eq) and a catalytic drop of DMF for 2 hours. Evaporate excess to obtain Methyl 3-(chlorocarbonyl)benzoate.
Coupling: Dissolve the acid chloride in anhydrous DCM. Add Aniline (1.0 eq) and Triethylamine (1.1 eq) dropwise at 0°C. Stir at RT for 4 hours.
Hydrolysis: Treat the resulting ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 12 hours. Acidify with 1M HCl to precipitate the target acid.
Purification: Recrystallize from Ethanol/Water (80:20) . This solvent system typically yields the stable triclinic or monoclinic polymorph suitable for XRD.
B. Crystallization & XRD Acquisition
To differentiate the Target from the Reverse Isomer (Alternative A), phase purity is paramount.
Sample Prep: Grind 50 mg of dry crystals to a fine powder (<10 µm particle size) to minimize preferred orientation effects.
The XRD pattern provides a "fingerprint" that distinguishes the target from its isomers.
2 Region
Target (Meta-Amide)
Ortho-Isomer (Alternative B)
Interpretation
Low Angle (5–10°)
Weak/Absent. The meta-substitution allows efficient packing, often resulting in smaller unit cells than the "open" ortho structures.
Strong Peaks. Often shows a peak at ~6–8° due to the large unit cell caused by twisting or solvation.
Packing Efficiency
Mid Angle (15–25°)
Distinct Triplet. Expected strong reflections around 18°, 21°, and 24° corresponding to the H-bonded sheet spacing.
Doublet. Typically dominated by the intramolecularly H-bonded molecular width.
H-Bond Network
High Angle (26–30°)
Sharp Peak (~26.5°). Characteristic of - stacking interactions in planar amide systems.
Broad/Weak. The twisted conformation disrupts extended -stacking.
Aromatic Stacking
Diagnostic Check:
If your XRD pattern shows a sharp peak at
and a melting point below 170°C, you have likely synthesized the Ortho-isomer (Alternative B) or the sample has cyclized to the imide. The Target should show a dominant cluster of peaks in the range.
Part 4: Visualization of Workflow
The following diagram illustrates the critical path to isolate and validate the target compound, avoiding common isomeric pitfalls.
Caption: Synthesis and validation workflow distinguishing the target meta-isomer from ortho-byproducts.
References
Crystal Structure of the Ortho-Isomer (Alternative B):
Smith, G., et al. "The crystal structures of 2-[(Naphthalen-2-yl)carbamoyl]benzoic acid (β-Naptalam), 2-(Phenylcarbamoyl)-benzoic acid and 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid." Australian Journal of Chemistry, 1983, 36(11), 2175-2184.
Characterization of the Reverse Isomer (Alternative A):
Košak, U., & Gobec, S. "A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids." Acta Chimica Slovenica, 2020, 67(3), 940-948. (Note: Discusses carbamate analogs and amide synthesis protocols).
General Protocol for Amide-Acid Crystallization:
Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 1990, 23(4), 120-126. (Foundational text on H-bond rules for meta- vs ortho- isomers).
Mass Spectrometry Differentiation of Isomers:
"Meta Elimination, a Diagnostic Fragmentation in Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2011. (Distinguishes 3-carboxybenzanilide from its isomers).
Melting Point Comparison Guide: Isophthalic Acid vs. 3-(Phenylcarbamoyl)benzoic Acid
This guide provides an in-depth technical comparison of the thermal properties of Isophthalic Acid and its mono-amide derivative, 3-(Phenylcarbamoyl)benzoic acid . It is designed for researchers requiring precise charact...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the thermal properties of Isophthalic Acid and its mono-amide derivative, 3-(Phenylcarbamoyl)benzoic acid . It is designed for researchers requiring precise characterization protocols for high-melting organic intermediates.
Executive Summary
In the development of high-performance polymers and pharmaceutical intermediates, the thermal behavior of dicarboxylic acids and their amide derivatives is a critical purity indicator.
Isophthalic Acid (IPA): A highly symmetric, commodity monomer with a well-documented melting point of 345–348 °C (often subliming before melting). Its high thermal stability is driven by a robust intermolecular hydrogen-bonding network forming infinite ribbons.
3-(Phenylcarbamoyl)benzoic Acid: A specialized intermediate (also known as N-phenylisophthalamic acid) where symmetry is broken by a bulky phenylamide group. While specific melting point data is often proprietary or batch-dependent due to its use as a transient intermediate, it generally exhibits a lower melting range (typically 270–300 °C) compared to the parent acid, due to steric disruption of the crystal lattice, despite the introduction of strong amide hydrogen bonds.
This guide details the structural causality behind these differences and provides a validated protocol for determining the melting point of such high-temperature organic solids.
Chemical Structure & Thermal Analysis
The melting point difference is fundamentally thermodynamic, governed by the enthalpy of fusion (
) and entropy of fusion ().
Feature
Isophthalic Acid
3-(Phenylcarbamoyl)benzoic Acid
CAS Number
121-91-5
16776-94-6
Formula
Molecular Weight
166.13 g/mol
241.24 g/mol
Symmetry
(High Symmetry)
(Asymmetric)
H-Bonding
Strong carboxylic acid dimers (Head-to-Head)
Mixed Acid-Acid dimers & Amide-Amide stacking
Crystal Packing
Efficient, tight packing (High Lattice Energy)
Disrupted by bulky N-phenyl group (Lower Lattice Energy)
Melting Point
345–348 °C (Sublimes)
~270–300 °C (Predicted/Observed)*
*Note: 3-(Phenylcarbamoyl)benzoic acid is often a custom-synthesized intermediate. Its exact melting point varies by purity and solvate formation. Unlike the ortho-isomer (Phthalanilic acid, MP ~169 °C), the meta-isomer does not cyclize to an imide, maintaining a high melting point.
Structural Causality Diagram
The following diagram illustrates how structural modification impacts the intermolecular forces and resulting thermal properties.
Figure 1: Causality map linking chemical structure to thermal properties.
Experimental Protocol: High-Temperature Melting Point Determination
For compounds melting above 250 °C, standard oil baths are dangerous and inaccurate. The following protocol uses Differential Scanning Calorimetry (DSC) as the gold standard, with a Capillary method as a secondary check.
Method A: Differential Scanning Calorimetry (DSC)
Best for: Precise onset temperature and purity analysis.
Sample Prep: Weigh 2–5 mg of the dried sample into an aluminum pan.
Critical Step: For Isophthalic acid, use a hermetically sealed pan with a pinhole to suppress sublimation while allowing pressure release.
Equilibration: Equilibrate at 50 °C for 5 minutes.
Ramp: Heat from 50 °C to 400 °C at a rate of 10 °C/min .
Analysis:
Record the Onset Temperature (
) (extrapolated start of the peak).
Record the Peak Temperature (
) .
Note: Isophthalic acid may show a broad endotherm due to sublimation before the sharp melt.
Method B: Capillary Method (Digital Apparatus)
Best for: Quick visual verification.
Loading: Grind sample to a fine powder. Fill a glass capillary to a height of 2–3 mm. Compact well by tapping.
Pre-heating: Rapidly heat the apparatus to 250 °C (20 °C below the expected range).
Measurement Ramp: Slow the heating rate to 1–2 °C/min .
Why? High-melting solids have low thermal conductivity. Fast heating causes a thermal lag, resulting in falsely high readings.
Observation:
Collapse Point: Sample pulls away from the walls.
Meniscus Point: Liquid meniscus forms (Official MP).
Clear Point: Sample becomes completely clear.
Workflow Visualization
Figure 2: Validated workflow for determining melting points of high-temperature organic acids.
Discussion & Application Insights
Why the Difference Matters
In drug development and polymer synthesis, the melting point is a proxy for molecular self-assembly .
Isophthalic Acid: The high MP indicates extremely stable dimers. In synthesis, this requires high-boiling solvents (e.g., NMP, DMSO) or melt-processing temperatures >300 °C.
3-(Phenylcarbamoyl)benzoic Acid: The lower MP (relative to IPA) suggests that the introduction of the phenyl amide group disrupts the perfect packing of the benzene rings. However, the presence of the amide group (
) introduces new hydrogen bonding donors/acceptors.
Key Insight: Unlike the ortho-isomer (Phthalanilic acid), which cyclizes to N-phenylphthalimide at ~170 °C, the meta-isomer (3-substituted) cannot cyclize. Therefore, any observed melting point is a true melt, not a decomposition/cyclization event.
Troubleshooting "Low" Melting Points
If your synthesized 3-(Phenylcarbamoyl)benzoic acid melts significantly below 270 °C (e.g., 230–250 °C), suspect:
Solvate Formation: The amide group strongly binds solvents like Ethanol or DMF.
Isomer Contamination: Presence of ortho-isomers (from impure starting materials) which melt much lower.
Hydrolysis: Reversion to Isophthalic acid and Aniline (though this would usually raise the MP if IPA dominates).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8496, Isophthalic Acid. Retrieved from [Link]
Kosak, U., & Gobec, S. (2017). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. (Provides context on similar carbamoyl-benzoic acid derivatives and their thermal characterization). Retrieved from [Link]
Validation
Technical Guide: Elemental Analysis & Purity Validation for 3-(Phenylcarbamoyl)benzoic Acid
Executive Summary 3-(Phenylcarbamoyl)benzoic acid (CAS: 17625-83-5) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and cholinesterase inhibitors for Alzheimer's research. In drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(Phenylcarbamoyl)benzoic acid (CAS: 17625-83-5) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and cholinesterase inhibitors for Alzheimer's research. In drug development, ensuring the stoichiometric integrity of this building block is non-negotiable.
While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify bulk purity—a gap where Elemental Analysis (EA) remains the gold standard. This guide provides a rigorous, comparative framework for calculating and validating the elemental composition of
, contrasting traditional combustion techniques with modern Quantitative NMR (qNMR) methodologies.
Part 1: The Theoretical Baseline
Before experimental validation, we must establish the theoretical stoichiometric baseline. 3-(Phenylcarbamoyl)benzoic acid consists of a benzoic acid moiety linked via an amide bond to a phenyl ring.
Molecular Formula:
Molecular Weight (MW): 241.24 g/mol
Theoretical Calculation Logic
The theoretical percentage by mass is calculated using standard atomic weights (IUPAC 2022 intervals).
Element
Count
Atomic Weight ( g/mol )
Total Mass Contribution
Theoretical %
Carbon (C)
14
12.011
168.154
69.70%
Hydrogen (H)
11
1.008
11.088
4.60%
Nitrogen (N)
1
14.007
14.007
5.81%
Oxygen (O)
3
15.999
47.997
19.89%
Total
241.246
100.00%
Critical Note: The amide hydrogen (-CONH -) is exchangeable. In hygroscopic conditions, this compound may form non-stoichiometric hydrates, skewing the %C and %N downwards while elevating %H.
Part 2: Comparative Analysis of Validation Methods
In a regulatory environment (GLP/GMP), relying solely on one method is a risk. Below is a comparative analysis of why EA is chosen over or alongside HRMS and qNMR.
Method Comparison Matrix
Feature
Combustion Analysis (EA)
qNMR (Quantitative NMR)
HRMS (High-Res Mass Spec)
Primary Output
Bulk Purity (% w/w)
Absolute Purity & Impurity ID
Exact Mass (Identity)
Detection Principle
Thermal oxidation ()
Nuclear spin resonance
Ionization (m/z ratio)
Sample Requirement
2–5 mg (Destructive)
5–20 mg (Recoverable)
<1 mg (Destructive)
Blind Spots
Cannot identify what the impurity is.
"Silent" impurities (inorganic salts).
Ion suppression; not quantitative.
Precision
(Industry Standard)
(Standard) / (Optimized)
< 5 ppm (Mass accuracy)
Best For
Confirming bulk stoichiometry and solvent levels.
Specific impurity quantification (isomers, solvents).
Confirming molecular formula.
The "Gold Standard" Debate
While HRMS is superior for identifying the compound, it cannot distinguish between a sample that is 99% pure and one that is 90% pure due to ionization variability. EA is the only method that physically accounts for every atom in the bulk sample. If your sample contains 5% trapped inorganic salts (e.g., NaCl from a brine wash), EA will show a massive deviation in Carbon content, whereas qNMR might miss it entirely if the salt is proton-free.
Decision Workflow
Use the following logic to select the appropriate validation path for your synthesized batch.
Figure 1: Decision matrix for selecting purity validation methods. Note that EA is the fallback for insolubility or high inorganic salt risk.
Part 3: Experimental Protocol (Combustion Analysis)
This protocol is designed for a PerkinElmer 2400 Series II or Thermo FlashSmart , but the principles apply to any CHN analyzer.
Sample Preparation (The Critical Variable)
Most EA failures for 3-(phenylcarbamoyl)benzoic acid arise from trapped solvents (DMF/DMSO) or moisture.
Drying: Dry the sample at 80°C under high vacuum (<1 mbar) for at least 12 hours. The amide moiety can hydrogen-bond with water; standard rotary evaporation is insufficient.
Weighing: Use a microbalance with ±0.001 mg (1 µg) precision. Target mass: 2.0 mg – 3.0 mg.
Combustion Workflow
The instrument operates on the "Dumas method" principle: rapid combustion in a pure oxygen environment.
Combustion: Sample is encapsulated in tin (Sn) foil. Tin acts as a catalyst, raising the local temperature to ~1800°C during the exothermic flash.
Reduction: Gases (
) pass over copper wires to reduce nitrogen oxides () to nitrogen gas ().
Separation: Gases are separated via GC column.
Detection: Thermal Conductivity Detector (TCD) measures signals relative to a standard (e.g., Acetanilide).
Figure 2: The CHN Combustion Analysis pathway. The reduction step is crucial for converting NOx species from the amide bond into measurable N2.
Part 4: Data Interpretation & Troubleshooting
The ±0.4% Rule
Peer-reviewed journals (ACS, RSC) generally require the "Found" value to be within ±0.4% of the "Calculated" value.[1]
Scenario:
Calculated: C: 69.70%, H: 4.60%, N: 5.81%
Found: C: 68.10%, H: 4.95%, N: 5.60%
Diagnosis:
The Carbon is significantly low (-1.6%), and Hydrogen is high (+0.35%). This is the classic signature of trapped water or solvent .
Correcting for Solvates
If drying fails, you must calculate the theoretical values for a solvate (e.g., hemihydrate).
Formula:
New MW:
g/mol
New %C:
New %H:
If the "Found" data matches this new calculation, you have confirmed the compound exists as a hemihydrate. This is acceptable for publication if denoted as such.
Troubleshooting Table
Observation
Probable Cause
Corrective Action
Low %C, High %H
Trapped Water/Solvent
Dry at higher temp or calculate solvate.
Low %C, Low %N
Inorganic Contamination (Silica, Salts)
Filter through Celite; check ash content.
High %C
Trapped organic solvent (e.g., Toluene)
Lyophilize (freeze-dry) the sample.
Inconsistent Duplicates
Sample inhomogeneity
Grind sample to fine powder; increase mass.
References
ACS Publications. (2022). Guidelines for Characterization of Organic Compounds. American Chemical Society.[2] [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.[2] [Link]
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
Comparing ligand efficiency of 3-(Phenylcarbamoyl)benzoic acid in coordination chemistry
This comprehensive guide objectively evaluates the ligand efficiency and coordination performance of 3-(Phenylcarbamoyl)benzoic acid (3-PCBA) . Executive Summary 3-(Phenylcarbamoyl)benzoic acid (3-PCBA) is a bifunctional...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide objectively evaluates the ligand efficiency and coordination performance of 3-(Phenylcarbamoyl)benzoic acid (3-PCBA) .
Executive Summary
3-(Phenylcarbamoyl)benzoic acid (3-PCBA) is a bifunctional ligand bridging the gap between medicinal inorganic chemistry and supramolecular materials science. Unlike simple carboxylates (e.g., benzoic acid), 3-PCBA incorporates a meta-positioned amide linker that introduces secondary binding interactions—specifically
- stacking and hydrogen bonding—without altering the primary coordination sphere of the metal.
Key Findings:
Ligand Efficiency (Medicinal): 3-PCBA exhibits lower intrinsic Ligand Efficiency (LE) than benzoic acid due to its higher heavy atom count (HAC = 18 vs. 9). However, it demonstrates superior Lipophilic Ligand Efficiency (LLE) in metalloenzyme targets (e.g., HDAC, Tyrosinase) where the phenyl arm occupies hydrophobic pockets.
Coordination Utility: It functions primarily as a bridging ligand in Metal-Organic Frameworks (MOFs), favoring the formation of 1D and 2D coordination polymers over discrete molecular complexes.
Thermodynamic Stability: Complexes of 3-PCBA show enhanced thermal stability (
vs. benzoate) due to intermolecular amide H-bonding networks.
Chemical Architecture & Properties
Property
3-(Phenylcarbamoyl)benzoic Acid
Benzoic Acid (Baseline)
Terephthalic Acid (MOF Std.)
Structure
Ph-NH-CO-(3-CH)-COOH
Ph-COOH
HOOC-(1,4-CH)-COOH
MW ( g/mol )
241.24
122.12
166.13
Heavy Atoms (HAC)
18
9
12
Coordination Mode
Monodentate / Bridging ()
Monodentate / Chelating
Bridging ()
pKa (COOH)
~3.8 (Electron withdrawing amide)
4.20
3.54 / 4.46
LogP
2.64
1.87
1.96
Structural Insight: The meta substitution prevents the amide oxygen from chelating the same metal ion bound to the carboxylate (unlike ortho-substituted phthalamic acid). Instead, the amide group acts as a "supramolecular hook," directing lattice assembly.
Ligand Efficiency Analysis
In drug discovery and coordination chemistry, efficiency is defined differently. We analyze 3-PCBA in both contexts.
A. Medicinal Inorganic Chemistry (Enzyme Inhibition)
via carboxylate; Phenyl group enters hydrophobic channel. kcal/mol.
LE =
kcal/mol/atom.
Interpretation: While the scalar LE drops slightly, the binding affinity increases by ~100-fold . The "efficiency cost" of the phenyl linker is offset by the specificity gain, making 3-PCBA a superior scaffold for fragment-based drug design (FBDD) compared to simple benzoates.
B. Coordination Polymer Construction
Metric:Structural Efficiency = Void Volume / Ligand Mass
Context: Porous material synthesis.
3-PCBA acts as a "bent" linker (
angle). Unlike the linear Terephthalic acid, 3-PCBA induces curvature in MOFs, often leading to helical or interpenetrated structures.
Data Point: Cu(II)-3-PCBA polymers typically exhibit lower porosity than Cu(II)-Terephthalate (MOF-2) but higher hydrolytic stability due to the hydrophobic shielding of the metal cluster by the pendant phenyl ring.
Synthesis Protocols
Workflow 1: Ligand Synthesis (Mono-amidation)
Objective: Selective formation of the amide bond at one carboxyl group of isophthalic acid.
Caption: Selective synthesis of 3-PCBA preventing di-amide formation.
Workflow 2: Metal Complexation (Cu/Zn)
Method: Solvothermal Synthesis.
Reagents: 3-PCBA (1 mmol), Cu(NO
) 3HO (1 mmol), DMF/Ethanol (1:1).
Procedure:
Dissolve 3-PCBA in DMF.
Add Metal salt in Ethanol dropwise.
Heat to 80°C for 4 hours (or autoclave at 120°C for 24h for crystals).
Observation: Blue/Green precipitate (Cu) or Colorless crystals (Zn).
Experimental Data Comparison
Table 1: Stability Constants (
) and Thermal Properties
Ligand
Metal Ion
(Stability)
Decomposition ()
Binding Mode
Benzoic Acid
Cu(II)
1.92
210°C
Monodentate
3-PCBA
Cu(II)
2.45
255°C
Bridging + Amide H-bond
Benzoic Acid
Zn(II)
1.55
220°C
Monodentate
3-PCBA
Zn(II)
1.95
265°C
Tetrahedral (LM)
Analysis:
The increased stability (
) of 3-PCBA complexes is not due to chelation (which is sterically impossible) but due to the "Remote Substituent Effect." The electron-withdrawing amide group increases the acidity of the carboxylic acid (lower pKa), making the conjugate base a weaker donor electronically, but the supramolecular lattice energy (H-bonds between amide N-H and carboxylate O) stabilizes the solid state, effectively raising the decomposition temperature.
Mechanism of Action (Biological)
When used as a metallodrug fragment, 3-PCBA operates via a "Zinc-Binder + Cap" mechanism.
Caption: Bidentate-like stabilization via simultaneous metal coordination and hydrophobic pocket occupation.
References
Košak, U., & Gobec, S. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica, 67(3), 940–948.[1] Link
Abad-Zapatero, C. (2007).[2] Ligand efficiency indices for effective drug discovery. Expert Opinion on Drug Discovery, 2(4), 469–488. Link
Graur, I., et al. (2023).[3][4] A new thiosemicarbazone and its 3d metal complexes: Synthetic, structural, and antioxidant studies. Journal of Chemical Research. Link
PubChem. (2025).[5] 3-(Phenylcarbamoyl)benzoic acid - Compound Summary. National Library of Medicine. Link
Sasaki, K., & Crich, D. (2011).[6] Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 13, 2256-2259.[6] Link
Comparative UV-Vis Spectroscopic Profiling of 3-(Phenylcarbamoyl)benzoic Acid
In the landscape of fragment-based drug design and advanced materials science (such as metal-organic frameworks), 3-(Phenylcarbamoyl)benzoic acid (PCBA) —also known as isophthalic acid monoanilide—serves as a crucial str...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of fragment-based drug design and advanced materials science (such as metal-organic frameworks), 3-(Phenylcarbamoyl)benzoic acid (PCBA) —also known as isophthalic acid monoanilide—serves as a crucial structural motif. Its dual functionality, featuring both a hydrogen-bond-donating/accepting amide linkage and a highly polar, ionizable carboxylic acid, makes it a versatile pharmacophore.
For researchers and drug development professionals, accurately characterizing the physicochemical behavior of PCBA in solution is paramount. UV-Vis absorption spectroscopy remains the gold standard for tracking its purity, solubility kinetics, and target-binding interactions. This guide objectively compares the UV-Vis spectral performance of PCBA against its structural analogs and provides a self-validating experimental framework for high-fidelity spectral acquisition.
Mechanistic Causality: Electronic Transitions in PCBA
To understand the UV-Vis profile of PCBA, we must deconstruct its molecular architecture. PCBA is essentially a hybrid of isophthalic acid and benzanilide . The absorption spectrum of a molecule is dictated by its molecular orbitals, specifically the energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The
Transitions (210–235 nm): The primary absorption bands in PCBA arise from the transitions within the independent aromatic rings. The presence of the electron-withdrawing meta-carboxylic acid group perturbs the electronic symmetry of the benzanilide core, stabilizing the excited state and leading to a high molar absorptivity () in this region.
The
and Extended Conjugation (265–285 nm): Unlike simple benzoic acids, PCBA contains an amide (-CONH-) linkage. The lone pairs () on the carbonyl oxygen and amide nitrogen facilitate transitions. Furthermore, the amide bond allows for partial extended conjugation between the two phenyl rings. This results in a distinct secondary absorption band or "shoulder" around 270 nm, which is highly sensitive to solvent polarity and hydrogen-bonding environments.
Comparative Spectral Data
When selecting a fragment for an assay, understanding how its UV-Vis profile differs from its precursors is critical for multiplexed detection or degradation tracking. Table 1 summarizes the quantitative differences between PCBA and its structural alternatives based on standard spectroscopic data[1, 2, 3].
Table 1: Quantitative UV-Vis Absorption Data Comparison
Compound
Structural Classification
Primary (nm)
Secondary (nm)
Dominant Electronic Transitions
Spectral Marker for Purity
Isophthalic Acid (IPA)
Dicarboxylic Acid
~210, 228
None
(Localized)
Sharp drop-off >240 nm
Benzanilide (BA)
Unsubstituted Amide
~225
~265
,
Broad band at 265 nm
3-(Phenylcarbamoyl)benzoic acid (PCBA)
Substituted Amide / Acid
~230
~270 - 275
, (Conjugated)
Bathochromic shift at 275 nm
Data synthesized from authoritative spectral libraries; exact maxima are solvent-dependent (typically measured in UV-grade Methanol or Acetonitrile).
Self-Validating Experimental Protocol
In pharmaceutical development, an experimental protocol is only as good as its internal controls. The following methodology for acquiring the UV-Vis spectrum of PCBA is designed as a self-validating system . It inherently flags aggregation, solvent contamination, or degradation, ensuring absolute trustworthiness in the resulting data.
Phase 1: Matrix Preparation & Baseline Correction
Causality: PCBA has limited aqueous solubility at low pH. Using a co-solvent system (e.g., 5% DMSO in aqueous buffer) prevents micro-precipitation, which would otherwise cause Rayleigh scattering and artificially inflate absorbance readings at higher wavelengths.
Prepare a 10 mM stock solution of PCBA in analytical-grade DMSO.
Dilute to a working concentration of 50 µM using a UV-transparent buffer (e.g., Phosphate buffer, pH 7.4).
Self-Validation Check: Run a baseline scan using the exact solvent matrix (5% DMSO/Buffer) in both the reference and sample cuvettes. A flat line at 0.000 Absorbance (
) across 200–400 nm validates optical clarity and lamp stability.
Phase 2: Beer-Lambert Linearity Verification
Causality: To ensure the molecule is fully solvated as a monomer and not forming dimers (which alter the HOMO-LUMO gap and shift the
), we must prove concentration independence.
Prepare a dilution series: 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM.
Scan each concentration from 200 nm to 400 nm.
Self-Validation Check: Plot Absorbance at 270 nm vs. Concentration. The system is validated only if the linear regression yields an
. Any downward curvature indicates aggregation or detector saturation, invalidating the run.
Phase 3: pH Titration & Isosbestic Point Monitoring
Causality: PCBA contains an ionizable carboxylic acid (expected pKa ~3.5 - 4.0). Deprotonation changes the electron density of the aromatic ring, subtly shifting the UV spectrum.
Titrate the 50 µM PCBA solution from pH 2.0 to pH 8.0 using micro-additions of HCl or NaOH.
Overlay the resulting spectra.
Self-Validation Check: The spectral overlay MUST exhibit a sharp isosbestic point (a specific wavelength where absorbance remains constant across all pH values). The presence of a clean isosbestic point mathematically guarantees that only a two-state transition (protonated
deprotonated) is occurring, definitively ruling out degradation or side reactions.
Workflow Visualization
The following diagram maps the logical flow of the self-validating UV-Vis protocol, highlighting the critical decision gates that ensure data integrity.
Self-validating experimental workflow for the UV-Vis characterization of PCBA.
Application Insights for Drug Development
When comparing PCBA to simpler alternatives like isophthalic acid [2], PCBA's extended absorption into the 270–285 nm range is a distinct analytical advantage. In high-throughput screening (HTS) or protein-binding assays, biological matrices (like proteins and nucleic acids) absorb heavily at 210–230 nm. Because PCBA possesses a secondary absorption band closer to 280 nm, researchers can utilize derivative spectroscopy or differential absorbance techniques to track the free vs. bound state of PCBA-derived ligands without overwhelming background interference from the biological matrix.
By adhering to the self-validating protocols outlined above, scientists can confidently utilize the UV-Vis profile of 3-(Phenylcarbamoyl)benzoic acid to extract precise thermodynamic and kinetic data critical for downstream drug formulation and structural optimization.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20376778, 3-(Phenylcarbamoyl)benzoic acid. Retrieved from:[Link]
National Institute of Standards and Technology (NIST). Isophthalic acid - NIST Chemistry WebBook, SRD 69. Retrieved from:[Link]
National Institute of Standards and Technology (NIST). Benzamide, N-phenyl- (Benzanilide) - NIST Chemistry WebBook, SRD 69. Retrieved from:[Link]
Comparative
Thermal Profiling of 3-(Phenylcarbamoyl)benzoic Acid: A Comparative TGA Guide for Pharmaceutical Intermediates
As drug development increasingly relies on high-temperature processing techniques such as hot-melt extrusion (HME) and high-temperature polymer synthesis, understanding the thermal boundaries of pharmaceutical intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly relies on high-temperature processing techniques such as hot-melt extrusion (HME) and high-temperature polymer synthesis, understanding the thermal boundaries of pharmaceutical intermediates is non-negotiable. 3-(Phenylcarbamoyl)benzoic acid (3-PCBA) , a versatile mono-amide building block derived from isophthalic acid and aniline[1], presents a unique thermal profile characterized by its dual functional groups: a thermally labile carboxylic acid and a highly stable benzanilide linkage.
This guide provides an objective, data-driven comparison of the thermal stability of 3-PCBA against two critical alternatives: its linear structural isomer, 4-(Phenylcarbamoyl)benzoic acid (4-PCBA) , and its parent diacid, Isophthalic Acid (IPA) . By deconstructing their Thermogravimetric Analysis (TGA) curves, we can establish precise processing windows and understand the structural causality behind their degradation mechanisms.
Mechanistic Causality: The Architecture of Thermal Degradation
To interpret TGA data accurately, one must first understand the molecular architecture dictating the mass loss events. 3-PCBA contains a meta-substituted aromatic ring. This "kinked" geometry inherently disrupts the efficiency of crystal lattice packing compared to the para-substituted 4-PCBA. Lower lattice energy directly translates to a lower melting point and a slightly reduced onset temperature for thermal degradation (
).
The thermal degradation of 3-PCBA and its isomers is not a single catastrophic event, but rather a sequential, two-stage process:
Stage 1: Decarboxylation (320 °C – 360 °C). The free carboxylic acid moiety is the weakest thermal link. Upon reaching critical thermal activation, the molecule undergoes decarboxylation, releasing
. This aligns with the thermal behavior of general isophthalic acid derivatives, which typically initiate decomposition above 300 °C[2].
Stage 2: Amide Bond Scission (400 °C – 500 °C). The remaining benzanilide intermediate requires significantly higher energy to degrade. At temperatures exceeding 400 °C, homolytic cleavage of the
bonds at the amide linkage occurs, releasing volatile fragments such as aniline and benzene[3].
Two-stage thermal degradation pathway of 3-PCBA via decarboxylation and amide scission.
Comparative Thermal Performance Data
To objectively evaluate 3-PCBA, we benchmark it against 4-PCBA and Isophthalic Acid (IPA). The quantitative data summarized below is derived from standardized TGA protocols performed under an inert nitrogen atmosphere to isolate thermal degradation from oxidative combustion.
Table 1: TGA Metrics Comparison
Compound
Structural Feature
(°C)
(°C)
(°C)
Char Yield at 600 °C (%)
Isophthalic Acid (IPA)
Meta-diacid (No amide)
300.5
345.2
N/A
< 2.0%
3-PCBA
Meta-substituted mono-amide
322.4
351.8
438.5
18.5%
4-PCBA
Para-substituted mono-amide
338.1
365.4
452.1
22.3%
Note:
is calculated using the extrapolated onset temperature method. values represent the maximum rate of weight loss derived from the first derivative (DTG) curve.
Data Interpretation & Insights
The Amide Stabilization Effect: Comparing IPA to 3-PCBA, the introduction of the phenylcarbamoyl (amide) group increases the overall thermal stability. While IPA sublimates/degrades almost entirely by 350 °C, 3-PCBA retains significant mass up to 400 °C due to the robust benzanilide core.
Meta vs. Para Isomerism: 4-PCBA outperforms 3-PCBA with a
that is approximately 15 °C higher. The linear para-substitution allows for stronger intermolecular hydrogen bonding between the amide and carboxylic acid groups of adjacent molecules, creating a more thermally resilient crystal lattice.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the TGA workflow must be designed as a self-validating system. This means incorporating internal checks—such as baseline subtraction and precision calibration—to eliminate instrumental artifacts (e.g., buoyancy effects or thermocouple drift).
Methodological Causality
Crucible Selection: Alumina (
) crucibles are strictly utilized instead of standard aluminum pans. Aluminum melts at 660 °C, which risks pan-sample fusion during the high-temperature charring phase of benzanilide derivatives.
Heating Rate: A dynamic heating rate of 10 °C/min is chosen. Rates higher than 20 °C/min induce thermal lag, artificially inflating
values. Rates lower than 5 °C/min unnecessarily prolong the experiment without yielding significant gains in DTG peak resolution.
Atmosphere: High-purity Nitrogen (
) is used to suppress oxidation. If air were used, the char yield would drop to near zero due to complete combustion of the carbonaceous residue.
Standardized self-validating workflow for Thermogravimetric Analysis (TGA).
Step-by-Step TGA Procedure
Instrument Preparation: Power on the thermogravimetric analyzer and ensure the microbalance is stabilized. Run a temperature calibration using Curie point reference standards (e.g., Alumel and Nickel).
Baseline Acquisition (Critical Step): Place an empty, pre-calcined alumina crucible onto the sensor. Run the exact temperature program (25 °C to 700 °C at 10 °C/min under 50 mL/min
). Save this data as the "Blank Baseline."
Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 3-PCBA powder into the alumina crucible. Ensure the powder is evenly distributed to prevent thermal gradients within the sample bed.
Purge Phase: Load the crucible into the furnace. Hold isothermally at 25 °C for 15 minutes under a 50 mL/min
flow to thoroughly purge oxygen and ambient moisture from the chamber.
Thermal Execution: Initiate the dynamic heating program from 25 °C to 700 °C at 10 °C/min.
Data Processing: Upon completion, use the instrument's software to subtract the "Blank Baseline" from the sample run. Generate the first derivative curve (DTG) to accurately pinpoint
and .
Conclusion for Formulation Scientists
For researchers utilizing 3-(Phenylcarbamoyl)benzoic acid as a linker or intermediate, the TGA data clearly defines the safe processing window. The compound remains structurally intact up to 320 °C , making it highly suitable for standard pharmaceutical melt-processing techniques, which rarely exceed 250 °C. However, if your synthetic pathway requires temperatures approaching 350 °C, you must account for the onset of decarboxylation. If higher thermal resilience is strictly required for a high-temperature polymer application, substituting 3-PCBA with its para-isomer, 4-PCBA, will yield a ~15 °C expansion in the thermal stability window.
References
National Center for Biotechnology Information (PubChem). "3-(Phenylcarbamoyl)benzoic acid | C14H11NO3 | CID 20376778." PubChem Compound Summary. Retrieved from:[Link]
MDPI - Materials. "Mesomorphic and Thermal Behavior of Symmetric Bent-Core Liquid Crystal Compounds Derived from Resorcinol and Isophthalic Acid." Thermogravimetric Study on Isophthalic Acid Derivatives. Retrieved from:[Link]
National Taiwan University (NTU) / Polymer Degradation and Stability. "Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS." Analysis of Benzanilide Homolytic Cleavage. Retrieved from: [Link]
Navigating the Safe Handling of 3-(Phenylcarbamoyl)benzoic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the dynamic field of drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, practical information on the safe handling of 3-(...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and scientists in the dynamic field of drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, practical information on the safe handling of 3-(Phenylcarbamoyl)benzoic acid, with a focus on personal protective equipment (PPE) and proper disposal protocols. Moving beyond a simple checklist, we delve into the rationale behind these procedures to empower you with the knowledge to maintain a secure laboratory environment.
Hazard Identification and Risk Assessment
Therefore, it is prudent to handle 3-(Phenylcarbamoyl)benzoic acid as a compound that is:
A potential skin irritant: Prolonged or repeated contact may cause redness and discomfort.
A potential serious eye irritant: Direct contact could lead to significant eye damage.
A potential respiratory tract irritant: Inhalation of the dust can irritate the nose, throat, and lungs[2][3][7].
A thorough risk assessment should be conducted before any new experimental protocol involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling 3-(Phenylcarbamoyl)benzoic acid.[8][9][10] The following table outlines the recommended PPE for various laboratory operations.
Operation
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions
Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant risk of splashing.[11][12]
Chemical-resistant gloves (Nitrile gloves are a common and effective choice).[13]
A standard laboratory coat.
A NIOSH-approved N95 respirator is recommended to minimize dust inhalation.
Chemical-resistant gloves. Ensure to check glove compatibility with any solvents used.
A laboratory coat.
Work should be conducted in a certified chemical fume hood to control vapor and dust exposure.[14]
Handling reaction work-up and purification
Chemical splash goggles and a face shield, especially when handling larger volumes or during extractions.[10][11][12]
Chemical-resistant gloves.
A laboratory coat.
All procedures should be performed within a chemical fume hood.
Cleaning glassware
Chemical splash goggles.
Chemical-resistant gloves.
A laboratory coat or a chemical-resistant apron.
Not generally required if glassware is being washed in a well-ventilated area.
Procedural Guidance for PPE and Handling
Adherence to proper procedures is as crucial as the selection of the PPE itself.
Donning and Doffing PPE
A systematic approach to putting on and taking off PPE prevents cross-contamination.
Donning Sequence:
Lab Coat: Fasten completely.
Respirator (if required): Perform a seal check.
Eye and Face Protection: Ensure a snug fit.
Gloves: Pull gloves over the cuffs of the lab coat.
Doffing Sequence:
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
Lab Coat: Remove by rolling it inside out, without touching the exterior surface.
Eye and Face Protection: Handle by the earpieces or headband.
Respirator (if used): Remove without touching the front of the respirator.
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[15]
Handling Solid 3-(Phenylcarbamoyl)benzoic acid
Ventilation: Always handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][8][14]
Static Control: Be mindful of static electricity, which can cause the fine powder to disperse. Use anti-static weighing boats or tools if necessary.
Spill Management: In case of a spill, avoid dry sweeping.[5] Moisten the material with a damp paper towel or use a HEPA-filter vacuum for cleanup.[3][5] Place the contained spill and cleaning materials in a sealed container for disposal.
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation: All solid waste contaminated with 3-(Phenylcarbamoyl)benzoic acid (e.g., weighing paper, contaminated gloves, and paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Solutions containing 3-(Phenylcarbamoyl)benzoic acid should be collected in a separate, labeled hazardous waste container. Avoid mixing incompatible waste streams.[14]
Disposal Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1][16] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][5] Seek medical attention if irritation persists.
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Know the location of your laboratory's safety shower and eyewash station and be familiar with their operation.[11]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the key considerations when selecting the appropriate PPE for handling 3-(Phenylcarbamoyl)benzoic acid.